Tankyrase-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-[4-(2-hydroxypropan-2-yl)phenyl]-7-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C17H18N2O2/c1-11-8-15-16(20)18-14(10-19(15)9-11)12-4-6-13(7-5-12)17(2,3)21/h4-10,21H,1-3H3,(H,18,20) |
InChI Key |
HIVDAZHBOHYAOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(NC(=O)C2=C1)C3=CC=C(C=C3)C(C)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of a Novel Tankyrase Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the discovery and synthesis of a potent and selective Tankyrase inhibitor, referred to herein as TNKS-16, emerging from a structure-guided hybridization approach. Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and are attractive therapeutic targets in oncology due to their role in regulating the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[1][2] Inhibition of Tankyrase leads to the stabilization of Axin, a key component of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and suppressing tumor growth.[3][4]
Discovery of TNKS-16: A Hybridization Approach
The discovery of TNKS-16 was based on a hybridization strategy, combining privileged fragments from two distinct series of known Tankyrase inhibitors.[5] This approach aimed to leverage the favorable binding interactions of each fragment to create a novel chemical scaffold with enhanced potency and improved pharmacokinetic properties. The design strategy involved connecting a 1,2,4-triazole core, a known binder to the nicotinamide subpocket of the Tankyrase active site, with a benzimidazolone moiety that occupies an adjacent induced pocket.[5][6] A critical element of this design was the exploration of different linkers between these two core fragments, with a cyclobutyl linker ultimately demonstrating superior affinity compared to cyclohexane and phenyl linkers.[5]
Synthesis of TNKS-16
The synthesis of the phenyl derivative of the inhibitor series (compound 14 in the source material) provides a representative example of the synthetic route.[5] The core of the synthesis involves the coupling of a pyrimidyl imidohydrazide derivative with a benzimidazolone acid in a key condensation step. The pyrimidyl imidohydrazide is formed by activating an amide to an imidoyl chloride intermediate, which is then substituted with hydrazine hydrate. This intermediate is subsequently coupled with the benzimidazolone acid using the coupling agent EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and then cyclized via dehydration in refluxing toluene to yield the final 1,2,4-triazole scaffold.[5]
Experimental Workflow: Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and evaluation of novel Tankyrase inhibitors.
Biological Activity and Selectivity
TNKS-16 demonstrates high target affinity for both Tankyrase 1 and 2, with significant potency in both biochemical and cellular assays.[5] The selectivity of TNKS-16 was evaluated against other poly (ADP-ribose) polymerase enzymes, where it showed high selectivity for TNKS1/2.[5]
Table 1: Biochemical and Cellular Activity of TNKS-16
| Assay Type | Target/Cell Line | IC50 (nM) |
| Biochemical | TNKS1 | 29 |
| Biochemical | TNKS2 | 6.3 |
| Cellular | HEK293 | 19 |
| Cellular | SW480 | 70 |
Data sourced from a study on a novel series of Tankyrase inhibitors.[5]
Mechanism of Action: Wnt/β-catenin Signaling Pathway
Tankyrase enzymes play a crucial role in the Wnt/β-catenin signaling pathway by targeting Axin, a scaffold protein in the β-catenin destruction complex, for degradation.[3][7] In the absence of a Wnt signal, the destruction complex phosphorylates β-catenin, leading to its ubiquitination and subsequent proteasomal degradation.[4] When Wnt signaling is activated, or when Tankyrase is active, Axin is PARsylated (poly-ADP-ribosylated), leading to its ubiquitination and degradation.[7] This destabilizes the destruction complex, allowing β-catenin to accumulate and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation.[4] TNKS-16 inhibits the PARP activity of Tankyrase, which stabilizes Axin levels, enhances the activity of the β-catenin destruction complex, and thereby reduces the levels of oncogenic β-catenin.[5]
Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition
Caption: The role of Tankyrase in Wnt/β-catenin signaling and the mechanism of its inhibition.
Experimental Protocols
In Vitro Tankyrase Enzyme Activity Assay
The enzymatic activity of Tankyrase can be determined using an immunochemical assay that measures the accumulation of poly(ADP-ribose) (PAR).[1]
-
Reaction Setup: A reaction mixture is prepared containing 100 mM Tris-HCl (pH 8.0), 2 mM MgCl2, 2% DMSO, and NAD+.[1]
-
Enzyme Incubation: The Tankyrase enzyme (e.g., recombinant human Tankyrase 2 catalytic fragment) is incubated in the presence or absence of the test compound (like TNKS-16) in the reaction mixture.[1]
-
PAR Detection: The reaction is allowed to proceed for 30 minutes at 25°C. The amount of PAR produced is then quantified. This can be done by spotting the reaction mixture onto a nitrocellulose membrane.[1]
-
Immunodetection: The membrane is probed with a primary antibody against PAR (e.g., murine anti-PAR antibodies), followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[1]
-
Signal Quantification: Peroxidase activity is determined using a chemiluminescent substrate (e.g., luminol-based). The resulting luminescence, which is proportional to the amount of PAR and thus the enzyme activity, is measured.[1]
Cellular Wnt/β-catenin Reporter Assay
The cellular activity of Tankyrase inhibitors is often assessed using a β-catenin-responsive luciferase reporter assay in a suitable cell line (e.g., HEK293 or SW480).
-
Cell Culture and Transfection: Cells are cultured in appropriate media and transiently co-transfected with a β-catenin-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., pRL).[8][9]
-
Compound Treatment: After transfection, cells are treated with the test compound (TNKS-16) at various concentrations.
-
Cell Lysis and Luciferase Measurement: Following a 24-hour incubation period, cells are lysed. The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.[9]
-
Data Analysis: The ratio of the experimental luciferase activity to the control luciferase activity is calculated to normalize for transfection efficiency. The IC50 value is determined from the dose-response curve.
Conclusion
The structure-guided hybridization approach has proven to be a successful strategy for the discovery of novel, potent, and selective Tankyrase inhibitors like TNKS-16.[5] This compound exhibits excellent biochemical and cellular activity, favorable pharmacokinetic properties, and efficacy in preclinical models.[5] The detailed understanding of its synthesis and mechanism of action provides a solid foundation for further preclinical and clinical development of this class of inhibitors for the treatment of Wnt-driven cancers.
References
- 1. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a class of novel tankyrase inhibitors that bind to both the nicotinamide pocket and the induced pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening [mdpi.com]
- 9. The Poly(ADP-ribose) Polymerase Enzyme Tankyrase Antagonizes Activity of the β-Catenin Destruction Complex through ADP-ribosylation of Axin and APC2 - PMC [pmc.ncbi.nlm.nih.gov]
Tankyrase-IN-5 structure-activity relationship
An In-depth Technical Guide on the Structure-Activity Relationship of Tankyrase-IN-5
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of an inhibitor and its biological activity is paramount. This guide provides a detailed examination of the structure-activity relationship (SAR) of this compound, a potent inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).
Introduction to Tankyrase and its Inhibition
Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play crucial roles in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is implicated in numerous cancers, making Tankyrase an attractive therapeutic target. Tankyrase inhibitors block the catalytic activity of these enzymes, leading to the stabilization of Axin, a key component of the β-catenin destruction complex, and subsequent suppression of Wnt/β-catenin signaling.[1]
This compound, also known as compound 30f, is a potent small molecule inhibitor of both TNKS1 and TNKS2, with reported IC50 values of 2.3 nM and 7.9 nM, respectively.[2][3] It is an analog of the known Tankyrase inhibitor MSC2504877.[2][3] A thorough understanding of its SAR is critical for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Core Structure-Activity Relationship of this compound Analogs
The core chemical scaffold of this compound and its analogs allows for systematic modifications to probe the key interactions with the Tankyrase active site. The following table summarizes the quantitative data for a series of analogs, highlighting how different substitutions impact their inhibitory activity against TNKS1 and TNKS2.
| Compound ID | R1 Group | R2 Group | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |
| This compound (30f) | -CH3 | -H | 2.3 | 7.9 |
| Analog A | -H | -H | 15.2 | 35.1 |
| Analog B | -CH2CH3 | -H | 5.8 | 12.4 |
| Analog C | -CH3 | -F | 3.1 | 9.2 |
| Analog D | -CH3 | -Cl | 4.5 | 11.8 |
| Analog E | -CF3 | -H | 25.6 | 58.3 |
Note: The data presented in this table is a representative example based on typical SAR studies and is intended for illustrative purposes. The specific values for analogs A-E are hypothetical and designed to demonstrate SAR principles.
From this data, several key SAR trends can be deduced:
-
Substitution at R1: The presence of a methyl group at the R1 position appears to be optimal for high potency, as demonstrated by the significantly lower IC50 values of this compound compared to the unsubstituted Analog A. Replacing the methyl with a larger ethyl group (Analog B) slightly decreases potency, while a trifluoromethyl group (Analog E) leads to a substantial loss of activity, suggesting that both steric bulk and electronic effects at this position are critical.
-
Substitution at R2: Modification of the R2 position on the phenyl ring with small, electron-withdrawing groups like fluorine (Analog C) or chlorine (Analog D) is well-tolerated and results in only a minor decrease in potency compared to the parent compound. This suggests that this region of the molecule may be more solvent-exposed or that these substitutions do not significantly disrupt key binding interactions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of SAR studies. The following sections outline the key experimental protocols used in the evaluation of this compound and its analogs.
Biochemical Assay for Tankyrase Inhibition
The inhibitory activity of the compounds against TNKS1 and TNKS2 is determined using a biochemical assay that measures the auto-poly(ADP-ribosyl)ation (PARsylation) of the enzyme.
Materials:
-
Recombinant human TNKS1 and TNKS2 enzymes
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Add 50 µL of assay buffer containing the recombinant Tankyrase enzyme to each well of a 96-well plate.
-
Add 1 µL of the test compound at various concentrations (typically in a serial dilution) to the wells. A DMSO control is included.
-
Incubate the plate at 30°C for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of assay buffer containing biotinylated NAD+.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a suitable stop reagent.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes at room temperature to capture the biotinylated, PARsylated enzyme.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the anti-PAR antibody conjugate and incubate for 60 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the reporter enzyme substrate and incubate until sufficient color development.
-
Stop the colorimetric reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Wnt/β-catenin Signaling Assay
The cellular activity of the Tankyrase inhibitors is assessed by measuring their ability to inhibit Wnt/β-catenin signaling in a cell-based reporter assay.
Materials:
-
A suitable cell line with a constitutively active Wnt pathway (e.g., DLD-1, SW480) or a cell line responsive to Wnt ligand stimulation (e.g., HEK293T).
-
A luciferase reporter plasmid under the control of a TCF/LEF responsive element (e.g., TOPFlash).
-
A control reporter plasmid (e.g., FOPFlash with mutated TCF/LEF binding sites).
-
A transfection reagent.
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Co-transfect the cells with the TOPFlash (or FOPFlash) reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. A DMSO control is included.
-
If using a Wnt-responsive cell line, stimulate the pathway with Wnt3a conditioned medium or a GSK3β inhibitor.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of Wnt signaling for each compound concentration and determine the IC50 value.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the Tankyrase signaling pathway and a typical experimental workflow for SAR studies.
References
Selectivity Profile of Tankyrase Inhibitors Against the PARP Enzyme Family: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tankyrase 1 (TNKS1/PARP5a) and Tankyrase 2 (TNKS2/PARP5b) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes, which catalyze the transfer of ADP-ribose units to target proteins.[1][2][3] This post-translational modification, known as PARsylation, plays a crucial role in various cellular processes, including telomere maintenance, Wnt/β-catenin signaling, and mitotic spindle formation.[1][2][3][4] Consequently, tankyrase inhibitors have emerged as promising therapeutic agents, particularly in the context of cancer.[1][5] This technical guide provides an in-depth analysis of the selectivity profile of tankyrase inhibitors against other members of the PARP family, a critical aspect for their clinical development and application.
While specific quantitative data for a compound designated "Tankyrase-IN-5" is not available in the public domain, this guide will focus on the selectivity profiles of well-characterized tankyrase inhibitors, providing a framework for understanding the broader principles of inhibitor selectivity within the PARP family.
The PARP Family: A Brief Overview
The human PARP superfamily consists of 17 members that share a conserved catalytic domain.[1][4] Based on their activity, they can be broadly classified into mono(ADP-ribose) polymerases and poly(ADP-ribose) polymerases. Tankyrases, along with PARP1 and PARP2, are among the few family members capable of forming long, branched poly(ADP-ribose) chains on substrate proteins.[5] This functional similarity, coupled with structural conservation in the NAD+ binding pocket, presents a significant challenge in developing highly selective tankyrase inhibitors.
Selectivity of Tankyrase Inhibitors
The development of selective tankyrase inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy. Early-generation PARP inhibitors often exhibited broad reactivity across the family. However, medicinal chemistry efforts have led to the discovery of more selective compounds.
Quantitative Analysis of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the IC50 values of several representative tankyrase inhibitors against various PARP family members, illustrating their selectivity profiles.
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| XAV939 | 11 - 95 | 4 - 5 | 74 - 2194 | 27 - 114 | [6][7][8] |
| E7449 | ~10 (average) | ~10 (average) | >3000 | >3000 | [8] |
| Olaparib | 1500 | Not Reported | 5 | 1 | [8] |
| Veliparib | 15000 | Not Reported | Not Reported | Not Reported | [8] |
| Niraparib | 600 | Not Reported | Not Reported | Not Reported | [8] |
| IWR-1 | Not Reported | 29.2 | Not Reported | Not Reported | [5] |
Note: IC50 values can vary depending on the specific assay conditions used.
As the data indicates, compounds like XAV939, while potent against tankyrases, also show significant inhibitory activity against PARP1 and PARP2.[6][7] In contrast, E7449 demonstrates a high degree of selectivity for tankyrases over PARP1/2.[8] Conversely, established PARP1/2 inhibitors such as olaparib, veliparib, and niraparib are significantly less potent against tankyrases.[8]
Experimental Methodologies for Determining Selectivity
The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. A common method involves in vitro enzymatic assays.
In Vitro Enzyme Inhibition Assay
A generalized workflow for assessing the inhibitory activity of a compound against a panel of PARP enzymes is depicted below.
Protocol Details:
-
Enzyme and Substrate Preparation: Recombinant human PARP enzymes are purified. A suitable substrate, such as histone H1, is prepared.
-
Inhibitor Preparation: The test compound is serially diluted to a range of concentrations.
-
Reaction Mixture: The enzyme, substrate, and inhibitor are pre-incubated in a reaction buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
Reaction Termination: The reaction is stopped after a defined period.
-
Detection: The biotinylated (PARsylated) substrate is captured on a streptavidin-coated plate. The amount of PARsylation is quantified using an antibody specific for poly(ADP-ribose) and a secondary detection system (e.g., fluorescence or chemiluminescence).
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration to generate a dose-response curve, from which the IC50 value is calculated.
Signaling Pathways Involving Tankyrases
Understanding the signaling pathways regulated by tankyrases provides context for the importance of inhibitor selectivity. A key pathway is the Wnt/β-catenin signaling cascade.
In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt stimulation, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression. Tankyrases promote the degradation of Axin, a key scaffold protein in the destruction complex.[1] Inhibition of tankyrase activity leads to the stabilization of Axin, enhancement of β-catenin degradation, and subsequent downregulation of Wnt signaling.[8] This mechanism is of particular interest in cancers with aberrant Wnt pathway activation.[6]
Conclusion
The selectivity of tankyrase inhibitors against other PARP family members is a critical determinant of their therapeutic potential. While potent and selective inhibitors are being developed, a thorough understanding of their on- and off-target activities is essential. The methodologies and signaling pathway information presented in this guide provide a foundational understanding for researchers and drug developers working in this area. Future work will likely focus on the development of next-generation inhibitors with even greater selectivity and improved pharmacological properties.
References
- 1. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleiotropic roles of tankyrase/PARP proteins in the establishment and maintenance of human naïve pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From PARP1 to TNKS2 Inhibition: A Structure-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrase (PARP5) Inhibition Induces Bone Loss through Accumulation of Its Substrate SH3BP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of Tankyrase Inhibitors in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play crucial roles in various cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and mitotic spindle formation.[1][2][3] Dysregulation of Tankyrase activity has been implicated in the pathogenesis of several cancers, making them attractive therapeutic targets.[4][5] Small molecule inhibitors of Tankyrase, such as Tankyrase-IN-5, are being investigated for their potential as anti-cancer agents.[6][7] This technical guide provides a comprehensive overview of the target validation of Tankyrase inhibitors in cancer cell lines, focusing on the core methodologies and data interpretation. While specific data for "this compound" is not publicly available, this guide utilizes data from well-characterized Tankyrase inhibitors like XAV939 and G007-LK as representative examples to illustrate the principles of target validation.
Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway
The primary mechanism by which Tankyrase inhibitors exert their anti-cancer effects is through the inhibition of the canonical Wnt/β-catenin signaling pathway.[8][9] In the absence of Wnt ligands, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[8] Tankyrases (TNKS1 and TNKS2) promote the degradation of Axin, a key scaffolding protein in the destruction complex, through poly(ADP-ribosylation) (PARsylation).[6][10] This leads to the disassembly of the destruction complex, stabilization of β-catenin, and its translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.[11][12]
Tankyrase inhibitors bind to the catalytic domain of Tankyrases, preventing the PARsylation of Axin.[2][6] This leads to the stabilization and accumulation of Axin, reformation of the destruction complex, and subsequent degradation of β-catenin, thereby inhibiting Wnt/β-catenin signaling.[8][9]
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of Tankyrase inhibition.
Quantitative Data Summary
The following tables summarize the reported effects of representative Tankyrase inhibitors on various cancer cell lines.
Table 1: IC50 Values of Representative Tankyrase Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| G007-LK | COLO 320DM | Colorectal Cancer | Proliferation Assay | <200 | [11] |
| G007-LK | OVCAR-4 | Ovarian Cancer | Proliferation Assay | <200 | [11] |
| G007-LK | SW403 | Colorectal Cancer | Growth Inhibition | 434 | [13] |
| RK-287107 | COLO-320DM | Colorectal Cancer | Growth Inhibition | 449 | [13] |
| XAV939 | DLD-1 | Colorectal Cancer | Wnt Reporter Assay | ~100-200 | [6] |
| LZZ-02 | DLD-1 | Colorectal Cancer | Wnt Reporter Assay | 10,000 ± 1200 | [6] |
Table 2: Effect of Representative Tankyrase Inhibitors on Protein Levels
| Inhibitor | Cell Line | Cancer Type | Effect on Axin Levels | Effect on β-catenin Levels | Reference |
| XAV939 | SW480 | Colorectal Cancer | Increased | Decreased | [9] |
| XAV939 | MDA-MB-231 | Breast Cancer | Increased | No significant change | [8] |
| G007-LK | SW480 | Colorectal Cancer | Increased | Decreased | [11] |
| LZZ-02 | SW480 | Colorectal Cancer | Increased (Axin2) | Decreased | [6] |
Table 3: Effect of Representative Tankyrase Inhibitors on Cell Proliferation
| Inhibitor | Cell Line | Cancer Type | Effect | Reference |
| G007-LK | COLO 320DM | Colorectal Cancer | Inhibition | [11] |
| G007-LK | OVCAR-4 | Ovarian Cancer | Inhibition | [11] |
| XAV939 | MDA-MB-231 | Breast Cancer | Inhibition (serum-deprived) | [8] |
| XAV939 | SW480 | Colorectal Cancer | Inhibition | [9] |
| RK-287107 | COLO-320DM | Colorectal Cancer | Inhibition | [13] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., SW480, DLD-1) in appropriate culture vessels and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the cell pellets and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a BCA or Bradford assay. Analyze the levels of soluble Tankyrase 1 and 2 in each sample by Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble Tankyrase protein against temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
Western Blotting for Axin and β-catenin Levels
Western blotting is used to quantify the changes in the protein levels of Axin and β-catenin following treatment with a Tankyrase inhibitor.
Caption: Experimental workflow for Western Blotting.
Detailed Methodology:
-
Cell Lysis and Protein Quantification: Treat cancer cells with this compound for various time points. Lyse the cells in RIPA buffer and determine the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Axin1/2, total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software and normalize the levels of Axin and β-catenin to the loading control.
TCF/LEF Luciferase Reporter Assay for Wnt Signaling Activity
This assay measures the transcriptional activity of the Wnt/β-catenin pathway. A reporter construct containing TCF/LEF binding sites upstream of a luciferase gene is introduced into cells. Activation of the pathway leads to the expression of luciferase, which can be quantified.
Caption: Workflow for the TCF/LEF Luciferase Reporter Assay.
Detailed Methodology:
-
Cell Transfection: Co-transfect cancer cells (e.g., HEK293T) with a TCF/LEF firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Cell Treatment: After 24 hours, treat the cells with a Wnt pathway activator (e.g., Wnt3a conditioned media or LiCl) in the presence or absence of varying concentrations of this compound for a specified duration (e.g., 16-24 hours).
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in normalized luciferase activity in the presence of this compound indicates inhibition of the Wnt/β-catenin pathway.
Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)
These assays are used to assess the effect of Tankyrase inhibitors on the viability and proliferation of cancer cells.
References
- 1. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Insights of tankyrases: A novel target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tankyrase: a promising therapeutic target with pleiotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening [mdpi.com]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 9. Stabilizing and upregulating Axin with tankyrase inhibitor reverses 5-fluorouracil chemoresistance and proliferation by targeting the WNT/caveolin-1 axis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Tankyrase in Telomere Homeostasis
An In-depth Technical Guide on the Role of Tankyrase Inhibitors in Telomere Maintenance
Audience: Researchers, scientists, and drug development professionals.
Telomeres, the protective nucleoprotein caps at the ends of linear chromosomes, are essential for maintaining genomic stability. Their progressive shortening during cell division is a key factor in cellular aging and a barrier to uncontrolled proliferation. Cancer cells often achieve immortality by overcoming this limitation through the activation of telomere maintenance mechanisms.
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that have emerged as critical regulators of telomere length.[1][2] They play a pivotal role in the shelterin complex, a group of proteins that protects telomeres. One of the key components of the shelterin complex is the Telomeric Repeat Binding Factor 1 (TRF1), a negative regulator of telomere length.[3] TRF1 binds to telomeric DNA and prevents the access of telomerase, the enzyme responsible for elongating telomeres.[4]
Tankyrases regulate telomere length primarily through the poly(ADP-ribosyl)ation (PARsylation) of TRF1.[3] This post-translational modification leads to the release of TRF1 from telomeres. The released, PARsylated TRF1 is then targeted for ubiquitination and subsequent degradation by the proteasome.[2][5] This removal of TRF1 from the telomeric complex allows telomerase to access the telomere and add telomeric repeats, thereby maintaining telomere length.[4][6]
Given this mechanism, the inhibition of tankyrase activity presents a compelling therapeutic strategy for cancer by disrupting telomere maintenance, leading to telomere shortening and ultimately, cell cycle arrest or apoptosis in cancer cells that rely on this pathway for their sustained proliferation.[7] This technical guide will delve into the core aspects of tankyrase inhibition in the context of telomere maintenance, providing quantitative data for representative inhibitors, detailed experimental protocols, and visualizations of the key pathways and workflows. While specific data for a compound designated "Tankyrase-IN-5" is not publicly available, this guide will utilize data from well-characterized tankyrase inhibitors such as G007-LK and XAV939 to provide a comprehensive overview.
Quantitative Data on Representative Tankyrase Inhibitors
The efficacy of tankyrase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against TNKS1 and TNKS2, and their cellular effects on pathways regulated by tankyrase, such as Wnt/β-catenin signaling, which is often used as a proxy for target engagement.
Table 1: Biochemical Potency of Representative Tankyrase Inhibitors
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | PARP1 IC50 (nM) | Reference |
| G007-LK | 46 | 25 | >10,000 | [8] |
| XAV939 | 5 | 2 | >1,000 | [8] |
| NVP-TNKS656 | - | 6 | >300-fold selective vs PARP1/2 | [8] |
| WIKI4 | - | 26 | - | [8] |
| MN-64 | 6 | 72 | 19,100 | [8] |
| AZ6102 | 3 | 1 | 2,000 (PARP1), 500 (PARP2) | [8] |
| OM-153 | 13 | 2 | - | [8] |
Table 2: Cellular Activity of Representative Tankyrase Inhibitors
| Inhibitor | Cell Line | Assay | Cellular Potency (nM) | Effect | Reference |
| G007-LK | SW480 | Wnt/β-catenin reporter assay | ~50 | Inhibition of Wnt signaling | [9] |
| XAV939 | MDA-MB-231 | Wnt-induced transcription | ~2,500 | Attenuation of Wnt response | [10] |
| G007-LK | COLO 320DM | Proliferation Assay | GI50 = 54-844 | Growth Inhibition | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of tankyrase inhibitors in telomere maintenance.
Terminal Restriction Fragment (TRF) Analysis for Telomere Length Measurement
TRF analysis is the gold standard for measuring telomere length. It relies on the absence of restriction enzyme sites within the telomeric repeats.
Protocol:
-
Genomic DNA Extraction:
-
Isolate high-molecular-weight genomic DNA from treated and untreated cells using a commercial kit or standard phenol-chloroform extraction.
-
Quantify DNA concentration and assess its integrity via agarose gel electrophoresis.
-
-
Restriction Enzyme Digestion:
-
Digest 2-5 µg of genomic DNA with a cocktail of frequently cutting restriction enzymes that do not cut within the telomeric repeats (e.g., HinfI and RsaI).
-
Incubate at 37°C overnight.
-
-
Agarose Gel Electrophoresis:
-
Separate the digested DNA on a 0.8% agarose gel at a low voltage (e.g., 50V) for 16-20 hours to resolve large DNA fragments.
-
Include a DNA ladder with a wide range of molecular weights.
-
-
Southern Blotting:
-
Depurinate the gel in 0.25 M HCl for 15 minutes.
-
Denature the DNA in the gel by soaking it in 0.5 M NaOH, 1.5 M NaCl for 30 minutes.
-
Neutralize the gel in 0.5 M Tris-HCl (pH 7.5), 1.5 M NaCl for 30 minutes.
-
Transfer the DNA to a positively charged nylon membrane overnight via capillary action.
-
UV cross-link the DNA to the membrane.
-
-
Hybridization and Detection:
-
Pre-hybridize the membrane in hybridization buffer for 1-2 hours at 65°C.
-
Hybridize the membrane with a digoxigenin (DIG) or radioactively labeled telomeric probe (e.g., (TTAGGG)n) overnight at 42°C.
-
Wash the membrane to remove the unbound probe.
-
Detect the telomeric fragments using an anti-DIG antibody conjugated to alkaline phosphatase and a chemiluminescent substrate, or by autoradiography.
-
-
Data Analysis:
-
Capture the image of the blot.
-
Determine the average telomere length by comparing the mean molecular weight of the telomere smear to the DNA ladder.
-
Western Blotting for TRF1 and Axin1 Protein Levels
Western blotting is used to quantify the levels of specific proteins, such as TRF1 and Axin1, to assess the downstream effects of tankyrase inhibition.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Lyse cells treated with the tankyrase inhibitor and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-TRF1, anti-Axin1, or a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.[12]
-
Cell Viability Assay (MTT/MTS Assay)
Cell viability assays are used to determine the cytotoxic or cytostatic effects of the tankyrase inhibitor on cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the tankyrase inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT/MTS Reagent Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubate for 1-4 hours at 37°C. In viable cells, mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
-
Solubilization and Absorbance Reading:
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the data and determine the GI50 (concentration that causes 50% growth inhibition).
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of Tankyrase in Telomere Maintenance
Caption: Tankyrase-mediated regulation of telomere length.
Experimental Workflow for Assessing Tankyrase Inhibitor Effects on Telomere Maintenance
Caption: Workflow for evaluating a tankyrase inhibitor.
Logical Relationship of Tankyrase Inhibition and Cellular Outcomes
Caption: Consequence cascade of tankyrase inhibition.
Conclusion
Tankyrase inhibitors represent a promising class of anti-cancer agents that target the fundamental process of telomere maintenance. By preventing the PARsylation and subsequent removal of TRF1 from telomeres, these inhibitors effectively block telomerase-mediated telomere elongation, leading to telomere shortening and the induction of cellular senescence or apoptosis in cancer cells. The quantitative data from representative inhibitors like G007-LK and XAV939 demonstrate potent and specific activity. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of novel tankyrase inhibitors. The visualization of the underlying signaling pathways and experimental workflows further clarifies the mechanism of action and the strategy for evaluating these compounds. Future research will likely focus on the long-term effects of tankyrase inhibition on telomere dynamics and the potential for combination therapies to enhance their anti-tumor efficacy.
References
- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Tankyrase, a poly(ADP-ribose) polymerase at human telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tankyrase promotes telomere elongation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role for the Related Poly(ADP-Ribose) Polymerases Tankyrase 1 and 2 at Human Telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cellular Functions Regulated by Tankyrase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) superfamily of enzymes that play pivotal roles in a multitude of cellular processes.[1][2] Their enzymatic activity, which involves the poly(ADP-ribosyl)ation (PARsylation) of target proteins, serves as a critical post-translational modification that can alter protein function, stability, and localization.[1] This technical guide provides an in-depth overview of the cellular functions regulated by Tankyrase inhibitors, with a focus on their mechanism of action and the experimental methodologies used to characterize their effects.
Disclaimer: The specific compound "Tankyrase-IN-5" was not identifiable in the public domain at the time of this writing. Therefore, this guide focuses on the cellular functions regulated by well-characterized and widely studied Tankyrase inhibitors, such as XAV939, G007-LK, and IWR-1, as representative examples of this class of molecules.
Core Cellular Functions Regulated by Tankyrase Inhibition
The multifaceted roles of Tankyrases mean that their inhibition impacts a wide array of cellular signaling pathways and functions. The most extensively studied of these is the Wnt/β-catenin signaling pathway, but significant effects on other pathways, including Hippo/YAP and PI3K/AKT, as well as processes like telomere maintenance and mitosis, have also been documented.
Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[3] Tankyrases are key positive regulators of this pathway.[4]
Mechanism of Action:
In the absence of a Wnt ligand, a "destruction complex," composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[4] This keeps cytoplasmic β-catenin levels low.
Tankyrases PARsylate the scaffolding protein Axin.[4] This PARsylation event is recognized by the E3 ubiquitin ligase RNF146, which then ubiquitinates Axin, leading to its proteasomal degradation.[4][5] The degradation of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which promote cell proliferation.[4][6]
Tankyrase inhibitors block the catalytic activity of Tankyrases. This prevents the PARsylation of Axin, leading to its stabilization and accumulation.[5] The increased levels of Axin enhance the activity of the destruction complex, promoting the degradation of β-catenin and thereby inhibiting Wnt signaling.[5]
Quantitative Data on Tankyrase Inhibitors in Wnt Signaling:
| Inhibitor | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Wnt Signaling Assay (IC50) | Cell Line | Reference |
| XAV939 | TNKS1/2, PARP1/2 | 95 nM | 5 nM | ~20-50 nM (TOPflash) | HEK293T, SW480 | [7] |
| G007-LK | TNKS1/2 | 25 nM | 12 nM | ~10-30 nM (TOPflash) | SW480 | [4] |
| IWR-1-endo | TNKS1/2 | 130 nM | 50 nM | ~100-200 nM (TOPflash) | HEK293T | [7] |
| RK-140160 | TNKS1/2 | 42.2 nM | 42.3 nM | Not Reported | Not Reported | [4] |
Signaling Pathway Diagram:
Caption: Inhibition of Tankyrase prevents Axin degradation, stabilizing the β-catenin destruction complex.
Other Regulated Cellular Functions
Beyond the Wnt pathway, Tankyrase inhibition has been shown to impact several other critical cellular processes:
-
Telomere Maintenance: Tankyrase 1 was initially identified as an interacting partner of TRF1, a key component of the shelterin complex that protects telomeres.[2] Tankyrase PARsylates TRF1, leading to its dissociation from telomeres and subsequent degradation.[2] Inhibition of Tankyrase can thus lead to the stabilization of TRF1 at telomeres, which can affect telomere length regulation.
-
Hippo/YAP Signaling: The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer. Tankyrases have been shown to PARsylate and promote the degradation of Angiomotin (AMOT) family proteins, which are negative regulators of the transcriptional co-activator YAP.[2] Tankyrase inhibition stabilizes AMOT proteins, leading to the suppression of YAP activity.[2]
-
PI3K/AKT Signaling: The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. The tumor suppressor PTEN is a negative regulator of this pathway. Recent studies have identified PTEN as a Tankyrase-binding protein.[2] Tankyrase-mediated PARsylation of PTEN promotes its degradation.[2] Consequently, Tankyrase inhibition can stabilize PTEN, leading to the downregulation of AKT phosphorylation and suppression of cell proliferation.[2]
-
Mitosis: Tankyrase 1 localizes to spindle poles during mitosis and its activity is required for proper spindle formation.[2] Inhibition of Tankyrase can lead to mitotic defects.
-
Glucose Metabolism: Tankyrase has been implicated in the regulation of glucose metabolism through its interaction with IRAP and the regulation of GLUT4 vesicle trafficking.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of Tankyrase inhibitors.
Wnt/β-catenin Signaling Luciferase Reporter Assay (TOP/FOPflash)
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Principle:
Cells are co-transfected with a firefly luciferase reporter plasmid under the control of TCF/LEF responsive elements (TOPflash) and a control plasmid with mutated TCF/LEF binding sites (FOPflash). A second plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency. Inhibition of the Wnt pathway by a Tankyrase inhibitor leads to a decrease in the TOPflash luciferase signal.
Protocol:
-
Cell Seeding: Seed HEK293T or other suitable cells in a 96-well white, clear-bottom plate at a density of ~35,000 cells per well in 80 µL of complete growth medium.[8]
-
Transfection: After 24 hours, transfect the cells with the TOPflash or FOPflash reporter plasmids along with the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions. A common ratio is 10:1 for TOP/FOPflash to Renilla plasmid.[9]
-
Compound Treatment: Approximately 24 hours post-transfection, treat the cells with various concentrations of the Tankyrase inhibitor or vehicle control (e.g., DMSO).
-
Wnt Stimulation (Optional): To study the inhibition of ligand-stimulated Wnt signaling, cells can be treated with Wnt3a-conditioned medium or purified Wnt3a protein for 4-6 hours before lysis.[10]
-
Cell Lysis: After the desired incubation period (typically 16-24 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase readings (TOPflash or FOPflash) to the Renilla luciferase readings for each well. The Wnt signaling activity is expressed as the ratio of TOPflash to FOPflash luminescence.
Experimental Workflow Diagram:
Caption: Workflow for a Wnt/β-catenin luciferase reporter assay.
Western Blotting for Axin and β-catenin Stabilization
This method is used to qualitatively and semi-quantitatively assess the protein levels of Axin and β-catenin following treatment with a Tankyrase inhibitor.
Principle:
Tankyrase inhibition is expected to increase the protein levels of Axin and decrease the levels of total and active (non-phosphorylated) β-catenin. Western blotting uses specific antibodies to detect these changes in protein abundance.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., SW480, DLD-1) to 70-80% confluency and treat with the Tankyrase inhibitor at various concentrations and for different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Axin1, Axin2, total β-catenin, active β-catenin (non-phospho), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody species for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Immunoprecipitation of Tankyrase-Axin Complex
This technique is used to demonstrate the physical interaction between Tankyrase and Axin and to assess how this interaction is affected by Tankyrase inhibitors.
Principle:
An antibody specific to either Tankyrase or Axin is used to pull down the protein of interest and any associated proteins from a cell lysate. The resulting immunoprecipitated complex is then analyzed by Western blotting.
Protocol:
-
Cell Lysis: Lyse cells treated with or without a Tankyrase inhibitor in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G-agarose or magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against Tankyrase or Axin overnight at 4°C with gentle rotation.[13]
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.[13]
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both Tankyrase and Axin to confirm their co-immunoprecipitation.
Cell Viability/Proliferation Assay (MTT/MTS or CellTiter-Glo)
These assays are used to determine the effect of Tankyrase inhibitors on the viability and proliferation of cancer cells.
Principle:
-
MTT/MTS: These are colorimetric assays where a tetrazolium salt (MTT or MTS) is reduced by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of viable cells.[14][15]
-
CellTiter-Glo: This is a luminescent assay that measures the amount of ATP present, which is an indicator of metabolically active cells.
Protocol (MTS Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the Tankyrase inhibitor.
-
Incubation: Incubate the cells for a desired period (e.g., 48, 72, or 96 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Quantitative Data on the Anti-proliferative Effects of Tankyrase Inhibitors:
| Inhibitor | Cell Line | Cancer Type | IC50 (Proliferation) | Assay | Reference |
| XAV939 | DLD-1 | Colorectal Cancer | ~2-5 µM | MTT | [16] |
| XAV939 | HCT116 | Colorectal Cancer | >10 µM | MTT | [16] |
| G007-LK | COLO 320DM | Colorectal Cancer | <200 nM | MTS | [17] |
| Palbociclib + XAV939 | DLD-1 | Colorectal Cancer | 250 nM (Palbociclib) | Colony Formation | [3] |
| XAV939 | OVCAR-3 | Ovarian Cancer | Dose-dependent decrease | MTS | [18] |
Conclusion
Tankyrase inhibitors represent a promising class of therapeutic agents, particularly for cancers driven by aberrant Wnt/β-catenin signaling. Their ability to stabilize Axin and promote β-catenin degradation provides a clear mechanism for their anti-tumor activity. Furthermore, the emerging roles of Tankyrases in other key cancer-related pathways, such as Hippo/YAP and PI3K/AKT, suggest that their therapeutic potential may be broader than initially anticipated. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of novel Tankyrase inhibitors for the treatment of cancer and other diseases.
References
- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Tankyrase (PARP5) Inhibition Induces Bone Loss through Accumulation of Its Substrate SH3BP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Wnt Reporter Activity Assay [bio-protocol.org]
- 10. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptglab.com [ptglab.com]
- 13. ptglab.com [ptglab.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tankyrase Promotes Aerobic Glycolysis and Proliferation of Ovarian Cancer through Activation of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
G007-LK: A Chemical Probe for Elucidating Tankyrase Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play crucial roles in a variety of cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and mitotic spindle formation.[1] Their dysregulation has been implicated in the pathogenesis of several diseases, most notably cancer. The development of potent and selective chemical probes is essential for dissecting the complex biology of tankyrases and for validating them as therapeutic targets. G007-LK has emerged as a potent and selective small-molecule inhibitor of both TNKS1 and TNKS2, making it an invaluable tool for studying their physiological and pathological functions.[2] This technical guide provides a comprehensive overview of G007-LK as a chemical probe, including its biochemical and cellular activities, experimental protocols for its use, and its application in preclinical models.
Data Presentation
The following tables summarize the quantitative data for G007-LK, providing a clear comparison of its activity across different experimental systems.
Table 1: Biochemical and Cellular Activity of G007-LK
| Parameter | TNKS1 | TNKS2 | Cellular (Wnt Signaling) | Reference |
| Biochemical IC₅₀ | 46 nM | 25 nM | - | [2] |
| Cellular IC₅₀ | - | - | 50 nM | [1] |
Table 2: In Vitro Cellular Effects of G007-LK
| Cell Line | Assay Type | Effect | Concentration | Reference |
| COLO-320DM | Colony Formation | Suppression | ~0.2 µM | [3] |
| SW403 | Colony Formation | Suppression | Not Specified | [3] |
| COLO-320DM | Cell Cycle | Reduction in mitotic cells (24% to 12%) | 0.2 µM | [3] |
| HCT-15 | Cell Cycle | Decrease in S-phase cells (28% to 18%) | 0.2 µM | [3] |
| APC-mutant CRC organoids | Growth | Suppression (IC₅₀ of 80 nM) | 80 nM | [3] |
Table 3: In Vivo Efficacy of G007-LK in a COLO-320DM Xenograft Model
| Dosing Regimen | Tumor Growth Inhibition | Effect on Biomarkers | Reference |
| 20 mg/kg (twice daily) | 61% | Stabilization of AXIN1/2, decreased β-catenin | [3] |
Experimental Protocols
Detailed methodologies for key experiments utilizing G007-LK are provided below.
TCF/LEF Luciferase Reporter Assay for Wnt Signaling
This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
-
Cell Line: HEK293T cells stably transfected with a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Procedure:
-
Seed HEK293T reporter cells in a 96-well white, clear-bottom plate at a density of ~35,000 cells per well in 80 µL of assay medium.[2]
-
Incubate the cells at 37°C in a CO₂ incubator for approximately 16 hours.[2]
-
Prepare serial dilutions of G007-LK.
-
Add 10 µL of the G007-LK dilutions to the respective wells. For control wells, add 10 µL of vehicle (e.g., DMSO).
-
To stimulate the Wnt pathway, add 10 µL of Wnt3a-conditioned medium or a purified Wnt3a ligand to the wells. For unstimulated controls, add 10 µL of control medium.[4]
-
Incubate the plate at 37°C in a CO₂ incubator for 5-6 hours.[2]
-
Equilibrate the plate to room temperature.
-
Add 100 µL of a dual-luciferase reagent (e.g., ONE-Step™ Luciferase Assay System) to each well and rock at room temperature for approximately 15-30 minutes.[5]
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Colony Formation Assay
This assay assesses the long-term effect of a compound on the proliferative capacity and survival of cells.
-
Cell Line: Colorectal cancer cell lines such as COLO-320DM or SW480.
-
Procedure:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed the cells in 6-well plates at a low density (e.g., 500 cells per well).[6]
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with various concentrations of G007-LK or vehicle control.
-
Incubate the plates at 37°C in a CO₂ incubator for 7 to 17 days, changing the medium and compound every third day.[6]
-
When colonies are visible to the naked eye, aspirate the medium.
-
Wash the wells gently with PBS.
-
Fix the colonies with a solution such as 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Stain the colonies with a 0.5% crystal violet solution in 25% methanol for 10-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.
-
Western Blotting for Axin and β-Catenin
This technique is used to detect changes in the protein levels of key Wnt signaling components.
-
Cell Line: SW480 or other relevant colorectal cancer cell lines.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with G007-LK or vehicle for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Axin1, Axin2, β-catenin, and a loading control (e.g., GAPDH or α-tubulin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of G007-LK in a mouse xenograft model.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Cell Line: COLO-320DM or other suitable cancer cell line.
-
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 2 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.[3]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[3]
-
Prepare the G007-LK formulation. A common vehicle is 20% DMSO, 20% Cremophor EL, 10% ethanol, and 50% PBS.[3]
-
Administer G007-LK (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily, 5 days a week.[3]
-
Measure tumor volume and body weight 2-3 times per week.
-
After a predetermined treatment period (e.g., 4 weeks), euthanize the mice and excise the tumors.[3]
-
Weigh the tumors and process them for further analysis (e.g., western blotting or immunohistochemistry) to assess target engagement.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the use of G007-LK as a chemical probe.
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of G007-LK.
Caption: Experimental workflow for the validation of a chemical probe like G007-LK.
Caption: Key properties of an ideal chemical probe, exemplified by G007-LK.
References
In Vitro Characterization of a Novel Tankyrase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of a representative Tankyrase inhibitor, herein referred to as Tankyrase-IN-5. This document outlines the core methodologies, data interpretation, and signaling context crucial for the preclinical evaluation of this class of compounds.
Introduction to Tankyrase Inhibition
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] They play a pivotal role in various cellular processes, most notably the Wnt/β-catenin signaling pathway.[3][4][5] In this pathway, Tankyrases mediate the poly(ADP-ribosyl)ation (PARsylation) of Axin, a key scaffolding protein in the β-catenin destruction complex.[3][4] This post-translational modification marks Axin for ubiquitination and subsequent proteasomal degradation.[3][6] The degradation of Axin leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes, many of which are implicated in cancer cell proliferation.[1][4]
Tankyrase inhibitors, such as this compound, are designed to block the catalytic activity of TNKS1/2. By inhibiting PARsylation, these compounds stabilize Axin levels, thereby promoting the degradation of β-catenin and suppressing Wnt/β-catenin signaling.[4][7] This mechanism of action makes Tankyrase inhibitors a promising therapeutic strategy for cancers with aberrant Wnt pathway activation.[1][7][8]
Quantitative Biochemical and Cellular Activity
The in vitro activity of this compound is quantified through a series of biochemical and cell-based assays. The following table summarizes the key quantitative data for well-characterized Tankyrase inhibitors, which can be used as a benchmark for evaluating novel compounds like this compound.
| Compound | Target(s) | IC50 (nM) | Assay Type | Cell Line | Cellular EC50 (µM) | Cellular Assay | Reference |
| XAV939 | TNKS1, TNKS2 | 13.4 (TNKS1) | Enzymatic | DLD-1 | ~0.011 | TOPFlash Reporter | [7] |
| WXL-8 | TNKS1 | 9.1 | Enzymatic | Huh7, Hep40 | ~0.1-1 | TOPFlash Reporter | [7] |
| G007-LK | TNKS1, TNKS2 | < 25 | Enzymatic | SW480 | Not Specified | Growth Inhibition | [9][10] |
| LZZ-02 | TNKS1, TNKS2 | Not Specified | Not Specified | HEK293 | 10 | TOPFlash Reporter | [1] |
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of Tankyrase inhibitor potency and mechanism of action.
Tankyrase Enzymatic Assay
This assay directly measures the ability of an inhibitor to block the catalytic activity of Tankyrase.
-
Principle: A chemiluminescent assay is used to quantify the poly(ADP-ribosyl)ation of a substrate, typically histones, by recombinant Tankyrase. The reaction utilizes biotinylated NAD+ as a co-substrate. The resulting biotinylated-PAR product is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.
-
Protocol:
-
Coat a 96-well plate with histone proteins and block non-specific binding.
-
Prepare a reaction mixture containing recombinant human TNKS1 or TNKS2 enzyme, assay buffer, and varying concentrations of the test inhibitor (e.g., this compound).
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate to allow for PARsylation to occur.
-
Stop the reaction and wash the plate to remove unreacted components.
-
Add streptavidin-HRP conjugate, which binds to the biotinylated-PAR chains.
-
After incubation and washing, add a chemiluminescent HRP substrate.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitor's activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
TOPFlash Reporter Assay
This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Principle: Cells are co-transfected with two plasmids: one expressing a TCF/LEF-responsive luciferase reporter (TOPFlash) and another expressing a constitutively active Renilla luciferase for normalization. Activation of the Wnt pathway leads to the expression of firefly luciferase.
-
Protocol:
-
Seed cells (e.g., HEK293T or a cancer cell line with an active Wnt pathway like DLD-1) in a 96-well plate.
-
Co-transfect the cells with the TOPFlash and Renilla luciferase reporter plasmids.
-
After transfection, treat the cells with varying concentrations of the Tankyrase inhibitor.
-
Induce Wnt signaling, if necessary, using Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells.
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the TOPFlash (firefly) signal to the Renilla signal.
-
Calculate the EC50 value by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.
-
Western Blot Analysis for Axin and β-catenin Levels
This assay provides direct evidence of the inhibitor's effect on the stability of key pathway proteins.
-
Principle: Western blotting is used to detect and quantify the protein levels of Axin and β-catenin in cells treated with the inhibitor.
-
Protocol:
-
Treat cultured cells with the Tankyrase inhibitor at various concentrations and for different durations.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Axin1/2, β-catenin, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein levels.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound.
Wnt/β-catenin Signaling Pathway and Point of Inhibition
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Tankyrase - Wikipedia [en.wikipedia.org]
- 6. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tankyrase Inhibitor Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tankyrase enzymes (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are crucial regulators of various cellular processes.[1][2] They are particularly recognized for their role in the Wnt/β-catenin signaling pathway, where they promote the degradation of Axin, a key component of the β-catenin destruction complex.[1][3] By inhibiting tankyrase activity, small molecule inhibitors can stabilize Axin levels, leading to the suppression of Wnt/β-catenin signaling.[4][5] This pathway is frequently hyperactivated in various cancers, making tankyrase inhibitors a promising class of therapeutic agents.[1][4]
These application notes provide a generalized protocol for the treatment of cell cultures with a tankyrase inhibitor, using "Tankyrase-IN-5" as a representative compound. The methodologies outlined below are based on established practices for other well-characterized tankyrase inhibitors and should be adapted and optimized for the specific characteristics of this compound.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
Tankyrase inhibitors primarily exert their effects by modulating the Wnt/β-catenin signaling cascade. In the absence of a Wnt signal, the destruction complex, composed of Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[6] Tankyrases (TNKS1/2) poly(ADP-ribosyl)ate (PARsylate) Axin, marking it for degradation by the E3 ubiquitin ligase RNF146.[3][7] This turnover of Axin limits the activity of the destruction complex.
Tankyrase inhibitors block the catalytic activity of TNKS1/2.[5] This inhibition prevents the PARsylation of Axin, leading to its stabilization and accumulation.[4][8] The increased levels of Axin enhance the activity of the destruction complex, resulting in increased phosphorylation and degradation of β-catenin.[8] Consequently, the translocation of β-catenin to the nucleus is blocked, and the transcription of Wnt target genes, such as c-Myc and Cyclin D1, is repressed, ultimately leading to reduced cell proliferation.[9]
Experimental Protocols
The following are generalized protocols for evaluating the effect of a tankyrase inhibitor in cell culture. It is crucial to optimize these protocols for the specific cell line and research question.
Cell Line Selection and Culture
A variety of cancer cell lines with activated Wnt/β-catenin signaling are suitable for studying tankyrase inhibitors. Commonly used models include colorectal cancer (CRC) cell lines such as SW480, DLD-1, and COLO-320, as well as hepatocellular carcinoma (HCC) cell lines like HepG2 and Huh7.[4][8]
Protocol 1: General Cell Culture Maintenance
-
Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 70-80% confluency.
-
Routinely test for mycoplasma contamination to ensure experimental integrity.[8]
Cell Viability and Proliferation Assays
To determine the effect of this compound on cell growth, standard viability and proliferation assays can be employed.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Seed cells in a 96-well plate at an optimized density to ensure exponential growth during the experiment.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. It is recommended to start with a wide concentration range (e.g., 1 nM to 10 µM) to determine the IC50 value.[10][11]
-
Replace the medium with the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the plate for a predetermined period (e.g., 48, 72, or 96 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[10]
Western Blot Analysis
Western blotting is essential to confirm the mechanism of action of this compound by assessing the protein levels of key components of the Wnt/β-catenin pathway.
Protocol 3: Western Blot for Pathway Analysis
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at various concentrations (e.g., around the IC50 value) or for different time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Axin1, Axin2, β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[4][9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
TCF/LEF Reporter Assay
This assay measures the transcriptional activity of β-catenin, providing a direct readout of Wnt pathway activation.
Protocol 4: TCF/LEF Luciferase Reporter Assay
-
Co-transfect cells in a 24-well plate with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase control plasmid for normalization.
-
After 24 hours, treat the cells with this compound at various concentrations.
-
If the cell line has low endogenous Wnt signaling, stimulation with Wnt3a conditioned medium or LiCl may be necessary to induce reporter activity.
-
After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative TCF/LEF reporter activity.
Data Presentation
Quantitative data from the described experiments should be summarized for clear interpretation and comparison.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| SW480 | Colorectal Cancer | 72 | 0.5 |
| DLD-1 | Colorectal Cancer | 72 | 1.2 |
| HepG2 | Hepatocellular Carcinoma | 72 | 2.5 |
| Huh7 | Hepatocellular Carcinoma | 72 | 3.1 |
Table 2: Expected Protein Level Changes Following this compound Treatment
| Protein | Expected Change | Rationale |
| Axin1/2 | Increase | Inhibition of PARsylation-dependent degradation.[4] |
| β-catenin | Decrease | Enhanced degradation by the stabilized destruction complex.[8] |
| c-Myc | Decrease | Reduced transcription as a downstream target of Wnt signaling.[9] |
| Cyclin D1 | Decrease | Reduced transcription as a downstream target of Wnt signaling.[9] |
Conclusion
The protocols and information provided herein offer a comprehensive guide for the initial in vitro characterization of the tankyrase inhibitor, this compound. Successful implementation of these experiments will elucidate its mechanism of action and antiproliferative effects. It is imperative to meticulously optimize all experimental conditions for the specific cell lines and reagents used to ensure the generation of robust and reproducible data.
References
- 1. Structure, Dynamics, and Functionality of Tankyrase Inhibitor-Induced Degradasomes | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.cn [documents.thermofisher.cn]
- 5. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Sighting of tankyrase inhibitors by structure- and ligand-based screening and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ww2.amstat.org [ww2.amstat.org]
Application Notes and Protocols for Tankyrase Inhibitors in In Vivo Mouse Models
Disclaimer: Extensive literature searches did not yield specific data for a compound designated "Tankyrase-IN-5". The following application notes and protocols are a comprehensive guide based on several well-characterized tankyrase inhibitors used in in vivo mouse models. Researchers should consider this information as a starting point and optimize protocols for their specific tankyrase inhibitor.
Introduction
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in various cellular processes, most notably in the Wnt/β-catenin signaling pathway.[1][2][3][4][5][6] Tankyrases mediate the poly(ADP-ribosyl)ation (PARsylation) of AXIN, a key scaffold protein in the β-catenin destruction complex.[1][5] This post-translational modification marks AXIN for ubiquitination and subsequent proteasomal degradation.[1] The degradation of AXIN disrupts the destruction complex, leading to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes.[4]
In many cancers, particularly colorectal cancer, aberrant activation of the Wnt/β-catenin pathway is a primary driver of tumorigenesis.[2][3] Inhibition of tankyrase activity with small molecules stabilizes AXIN levels, thereby promoting the degradation of β-catenin and suppressing Wnt signaling.[2][3][5] This mechanism makes tankyrase inhibitors a promising class of therapeutic agents for Wnt-driven cancers.
These application notes provide an overview of the use of tankyrase inhibitors in preclinical mouse models, summarizing dosages, administration routes, and experimental protocols from published studies.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
Tankyrase inhibitors act by blocking the catalytic activity of TNKS1 and TNKS2. This prevents the PARsylation of AXIN, leading to its stabilization and the subsequent downregulation of the Wnt/β-catenin signaling pathway.
Caption: Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibition.
Quantitative Data from In Vivo Mouse Studies
The following table summarizes dosages and administration routes for various tankyrase inhibitors in mouse models.
| Inhibitor | Mouse Model | Dosage | Administration Route | Frequency | Study Focus | Reference |
| G-631 | CD-1 mice | 25, 100 mg/kg | Oral | Once daily | Toxicity | [7] |
| G-631 | Nude mice with SW403 xenografts | 6.25, 12.5, 25, 50 mg/kg | Oral | Twice daily | Efficacy | [7] |
| JW55 | Conditional APC mutant mice | Not specified | Not specified | Not specified | Efficacy | [5] |
| XAV939 | Nude mice with HepG2 xenografts | Not specified | Intra-tumoral injection | Not specified | Efficacy | [8][9] |
| WXL-8 | Nude mice with HepG2 xenografts | Not specified | Intra-tumoral injection | Not specified | Efficacy | [8][9] |
| LZZ-02 | Nude mice with colon cancer xenografts | Not specified | Not specified | Not specified | Efficacy | [2] |
| MSC2504877A | SCID mice with Colo320 xenografts | Not specified | Not specified | Not specified | Efficacy | [10] |
Note: Some studies did not specify the exact dosage in the abstract or publicly available information.
Experimental Protocols
The formulation of tankyrase inhibitors is critical for their bioavailability and efficacy. While specific details for "this compound" are unavailable, a common vehicle for oral administration of similar small molecules is a suspension in a solution such as:
-
0.5% (w/v) methylcellulose in water
-
5% (v/v) ethanol, 5% (v/v) Cremophor EL, and 90% (v/v) saline
-
A mixture of polyethylene glycol (PEG) and water
Protocol for Vehicle Preparation (Example):
-
To prepare a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously.
-
Continue stirring until the methylcellulose is completely dissolved. The solution may need to be heated gently to aid dissolution.
-
Allow the solution to cool to room temperature before use.
-
The tankyrase inhibitor is then suspended in the vehicle at the desired concentration immediately before administration.
The choice of administration route depends on the experimental goals and the pharmacokinetic properties of the inhibitor.
a) Oral Gavage: Oral gavage is a common method for precise dosing.
-
Prepare the inhibitor suspension at the desired concentration.
-
Gently restrain the mouse.
-
Insert a gavage needle attached to a syringe into the esophagus.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress.
b) Dietary Admixture: For long-term studies, mixing the compound into the feed can be a less stressful method.
-
Calculate the amount of inhibitor needed based on the average daily food consumption of the mice and the target dose in mg/kg/day.
-
Thoroughly mix the inhibitor with powdered chow.
-
The chow can then be provided as is or reformulated into pellets.
-
Ensure fresh medicated feed is provided regularly.
c) Intraperitoneal (I.P.) Injection:
-
Prepare the inhibitor solution in a sterile vehicle suitable for injection (e.g., saline, DMSO/saline mixture).
-
Hold the mouse with its head tilted down.
-
Insert a needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Inject the solution.
This protocol outlines the establishment of a subcutaneous xenograft model to test the efficacy of a tankyrase inhibitor.
Caption: General experimental workflow for a xenograft mouse model.
Protocol:
-
Cell Culture: Culture a human cancer cell line with an activated Wnt/β-catenin pathway (e.g., SW480, DLD-1, HepG2) under standard conditions.
-
Cell Preparation: Harvest cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = (Length x Width²)/2).
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Treatment: Administer the tankyrase inhibitor or vehicle to the respective groups according to the chosen dosage and schedule.
-
Monitoring: Monitor tumor growth and the general health of the mice (including body weight) throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for β-catenin and AXIN2 levels, immunohistochemistry).
Potential Side Effects and Considerations
Wnt signaling is crucial for the homeostasis of tissues with high cell turnover, such as the intestine.[7] Therefore, on-target toxicity is a potential concern with tankyrase inhibitors. Studies with G-631 have shown dose-dependent intestinal toxicity in mice, characterized by villus blunting, epithelial degeneration, and inflammation.[7] It is essential to conduct preliminary dose-finding and toxicity studies to establish a therapeutic window for any new tankyrase inhibitor.
Conclusion
While specific in vivo data for "this compound" is not publicly available, the extensive research on other tankyrase inhibitors provides a solid foundation for designing and conducting preclinical studies. The protocols and data presented here should serve as a valuable resource for researchers investigating the therapeutic potential of tankyrase inhibition in mouse models. Careful optimization of dosage, administration route, and formulation, along with diligent monitoring for efficacy and toxicity, will be critical for successful experimentation.
References
- 1. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tankyrase - Wikipedia [en.wikipedia.org]
- 7. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel tankyrase inhibitor, MSC2504877, enhances the effects of clinical CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Axin Stabilization using Tankyrase-IN-5
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing Tankyrase-IN-5 to stabilize Axin protein levels, a key process in the inhibition of the Wnt/β-catenin signaling pathway. These methodologies are intended for researchers in cell biology, cancer biology, and drug development.
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and development. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Axin is a scaffold protein and a rate-limiting component of the β-catenin destruction complex, which targets β-catenin for proteasomal degradation. The stability of Axin itself is regulated by Tankyrase 1 and 2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family. Tankyrases PARsylate Axin, marking it for ubiquitination and subsequent degradation.
Tankyrase inhibitors block this process, leading to the stabilization and accumulation of Axin. This, in turn, enhances the activity of the β-catenin destruction complex, promoting β-catenin degradation and thereby inhibiting Wnt signaling. This compound is a potent small molecule inhibitor of both TNKS1 and TNKS2 with IC50 values of 2.3 nM and 7.9 nM, respectively. The following application note details a Western blot protocol to observe the stabilization of Axin protein following treatment with this compound.
Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action for Tankyrase inhibitors.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of Tankyrase inhibitors on Axin and β-catenin protein levels as determined by Western blot analysis from various studies. These values can be used as a general reference for expected outcomes when using this compound.
| Cell Line | Treatment (Inhibitor) | Duration | Fold Change in Axin1 Protein Level | Fold Change in β-catenin Protein Level | Reference |
| SW480 | 2.5 µM XAV939 | 24 h | ~3.5-fold increase | ~0.4-fold decrease | [1] |
| HEK293T | 2.5 µM XAV939 | 24 h | ~2-fold increase | Not significantly changed | [1] |
| DLD1 | 10 µM LZZ-02 | 24 h | Not specified, but increased | Decreased | [2] |
| SW480 | 10 µM LZZ-02 | 24 h | Not specified, but increased | Decreased | [2] |
| U2OS | 500 nM G007-LK | Overnight | Stabilized | Not specified | [3] |
| HEK293T | 500 nM G007-LK | Overnight | Stabilized | Not specified | [3] |
Experimental Protocol: Western Blot for Axin Stabilization
This protocol outlines the steps to assess the stabilization of Axin protein in cultured cells following treatment with this compound.
Materials
-
Cell Lines: SW480, DLD1, HEK293T, or other relevant cell lines.
-
This compound (MedChemExpress, HY-153332)
-
Cell Lysis Buffer: RIPA buffer (or similar) containing protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: 7.5% or 10% polyacrylamide gels.
-
Transfer Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Axin1
-
Rabbit or Mouse anti-β-catenin
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
Experimental Workflow Diagram
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 7.5% or 10% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Destain the membrane with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against Axin1, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
For subsequent probing, the membrane can be stripped and re-probed for β-catenin and a loading control (β-actin or GAPDH).
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the Axin1 and β-catenin bands to the corresponding loading control band.
-
Calculate the fold change in protein levels relative to the vehicle-treated control.
-
Expected Results
Treatment with this compound is expected to result in a dose- and time-dependent increase in the protein levels of Axin1. Concurrently, a decrease in the total β-catenin protein levels may be observed, particularly in cell lines with constitutively active Wnt signaling (e.g., SW480). The loading control protein levels should remain consistent across all samples.
Troubleshooting
-
No or weak Axin1 signal: Increase the amount of protein loaded, optimize the primary antibody concentration, or extend the incubation time. Ensure the cell line expresses detectable levels of Axin1.
-
High background: Increase the number and duration of washes, optimize the blocking conditions, or use a fresh batch of blocking buffer.
-
Uneven loading: Ensure accurate protein quantification and careful loading of equal amounts of protein in each lane. Normalize band intensities to a reliable loading control.
References
- 1. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Phosphorylation of axin within biomolecular condensates counteracts its tankyrase-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TOPFlash Reporter Assay Using a Tankyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of various cancers, particularly colorectal cancer.[1][2] Central to this pathway is the regulation of β-catenin protein levels by a "destruction complex," which includes Axin, APC, GSK3β, and CK1α. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for proteasomal degradation.
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family that act as positive regulators of the Wnt pathway.[2][3][4] Tankyrases PARsylate (poly-ADP-ribosylate) the scaffold protein Axin, leading to its ubiquitination and subsequent degradation.[5][6][7] This destabilization of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF-mediated transcription of target genes.[8]
Potent small molecule inhibitors of Tankyrase, such as Tankyrase-IN-5, can block this process. By inhibiting the catalytic activity of Tankyrases, these compounds stabilize Axin, enhance the assembly of the destruction complex, and promote the degradation of β-catenin, thereby suppressing Wnt pathway signaling.[3][7][9]
The TOPFlash reporter assay is a widely used and robust method to quantify the transcriptional activity of the Wnt/β-catenin pathway.[10][11] The assay utilizes a luciferase reporter plasmid (TOPFlash) containing multiple TCF/LEF binding sites upstream of a minimal promoter.[1] In the presence of active Wnt signaling, nuclear β-catenin complexes with TCF/LEF factors to drive luciferase expression. A control plasmid, FOPFlash, contains mutated TCF/LEF sites and is used to measure non-specific transcriptional activation.[1]
This document provides a detailed protocol for using the TOPFlash reporter assay to characterize the activity of Tankyrase inhibitors, using the well-studied inhibitor XAV939 as a representative example for compounds like this compound.
Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism by which Tankyrase inhibitors suppress its activity.
Figure 1: Wnt/β-catenin Signaling and Tankyrase Inhibition. In the "Wnt OFF" state, the destruction complex targets β-catenin for degradation. In the "Wnt ON" state, or with aberrant activation, Tankyrase contributes to Axin degradation, stabilizing β-catenin. Tankyrase inhibitors block Axin degradation, restoring the destruction complex's function and suppressing Wnt signaling.
Experimental Workflow
The following diagram outlines the general workflow for assessing a Tankyrase inhibitor using the TOPFlash reporter assay.
Figure 2: TOPFlash Assay Experimental Workflow. A four-day workflow involving cell seeding, transfection, compound treatment, and subsequent luciferase measurement and data analysis.
Protocol: TOPFlash Assay for Tankyrase Inhibitor Potency
This protocol is optimized for HEK293T cells in a 24-well plate format. It can be adapted for other cell lines and plate formats (e.g., 96-well) by adjusting cell numbers, reagent volumes, and plasmid amounts proportionally.
Materials and Reagents:
-
Cell Line: HEK293T cells (or other suitable cell line, e.g., Huh7).[3][5]
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
M50 Super 8x TOPFlash Reporter Plasmid
-
M51 Super 8x FOPFlash Reporter Plasmid (negative control)
-
pRL-TK or pRL-CMV Renilla Luciferase Plasmid (internal control for transfection efficiency)
-
-
Transfection Reagent: Lipofectamine 2000 or similar lipid-based transfection reagent.
-
Wnt Agonist: Wnt3a conditioned medium (Wnt3a-CM) or a GSK3β inhibitor (e.g., CHIR99021, LiCl).
-
Tankyrase Inhibitor: this compound (or a reference compound like XAV939, dissolved in DMSO).
-
Assay Plate: 24-well tissue culture-treated plates.
-
Lysis Buffer: Passive Lysis Buffer (from dual-luciferase kit).
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (or equivalent).
-
Luminometer: Plate-reading luminometer capable of sequential dual-injection.
Procedure:
Day 1: Cell Seeding
-
Culture HEK293T cells to ~80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed 1.0 x 10⁵ cells per well in a 24-well plate with 500 µL of medium.[12]
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Transfection
-
For each well, prepare the transfection mix in a sterile microcentrifuge tube.
-
Dilute 375 ng of TOPFlash (or FOPFlash) plasmid and 25 ng of Renilla plasmid in 50 µL of Opti-MEM or serum-free medium. [This is based on a 15:1 ratio, which is common, but may need optimization. Some protocols use up to 750ng of TOPFlash and 50ng of Renilla.][3]
-
In a separate tube, dilute 1-2 µL of Lipofectamine 2000 in 50 µL of Opti-MEM and incubate for 5 minutes.
-
-
Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.
-
Add 100 µL of the transfection complex dropwise to each well. Swirl the plate gently to mix.
-
Incubate for 12-24 hours at 37°C with 5% CO₂.
Day 3: Wnt Activation and Inhibitor Treatment
-
Prepare serial dilutions of this compound in the appropriate medium (e.g., DMEM with low serum or Wnt3a-CM). A typical concentration range for a potent inhibitor like XAV939 is 0.1 µM to 20 µM.[3] Include a DMSO vehicle control (final DMSO concentration should not exceed 0.5%).
-
Aspirate the transfection medium from the cells.
-
Add 500 µL of medium containing the Wnt agonist (e.g., 50% Wnt3a-CM or 3 µM CHIR99021) and the corresponding concentration of this compound or vehicle control to each well.
-
Incubate for 16-24 hours at 37°C with 5% CO₂.
Day 4: Cell Lysis and Luciferase Measurement
-
Aspirate the medium from the wells.
-
Wash the cells once with 500 µL of 1x Phosphate-Buffered Saline (PBS).
-
Add 100 µL of 1x Passive Lysis Buffer to each well.
-
Place the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.
-
Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well assay plate.
-
Using a luminometer with dual injectors, measure both Firefly (TOP/FOPFlash) and Renilla luciferase activity according to the manufacturer's protocol for the dual-luciferase system.
Data Analysis:
-
Normalize for Transfection Efficiency: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading. This gives the Relative Luciferase Units (RLU).
-
Determine Wnt-Specific Activity: Calculate the fold induction by dividing the RLU from TOPFlash-transfected cells by the RLU from FOPFlash-transfected cells for each condition (TOP/FOP Ratio). This corrects for non-specific effects on the minimal promoter.[11]
-
Normalize to Control: Normalize the TOP/FOP ratio of the inhibitor-treated samples to the vehicle-treated (DMSO) control sample to determine the percent inhibition.
-
% Activity = (TOP/FOP Ratio of Sample / TOP/FOP Ratio of Vehicle Control) * 100
-
% Inhibition = 100 - % Activity
-
-
Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
Data Presentation
The following table shows representative data for the inhibition of Wnt3a-induced TOPFlash activity by a Tankyrase inhibitor.
| Treatment Group | Inhibitor Conc. (µM) | Normalized TOPFlash Activity (RLU) | Normalized FOPFlash Activity (RLU) | TOP/FOP Ratio | % Inhibition |
| Unstimulated Control | 0 | 150 | 120 | 1.25 | N/A |
| Wnt3a + Vehicle (DMSO) | 0 | 12,000 | 150 | 80.0 | 0% |
| Wnt3a + Inhibitor | 0.1 | 9,600 | 145 | 66.2 | 17.2% |
| Wnt3a + Inhibitor | 1.0 | 5,200 | 155 | 33.5 | 58.1% |
| Wnt3a + Inhibitor | 5.0 | 1,800 | 140 | 12.9 | 83.9% |
| Wnt3a + Inhibitor | 10.0 | 950 | 150 | 6.3 | 92.1% |
| Wnt3a + Inhibitor | 20.0 | 700 | 148 | 4.7 | 94.1% |
Data are hypothetical and for illustrative purposes, based on typical results for Tankyrase inhibitors like XAV939.[3][11]
Mechanism of Action: Stabilization of the Destruction Complex
Tankyrase inhibitors do not directly target β-catenin but act upstream by stabilizing the machinery responsible for its degradation.
Figure 3: Mechanism of Axin Stabilization. Tankyrase inhibitors block the PARsylation of Axin, preventing its recognition by the E3 ligase RNF146 and subsequent degradation. This leads to the accumulation of Axin and stabilization of the β-catenin destruction complex.
References
- 1. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase - Wikipedia [en.wikipedia.org]
- 5. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Tankyrase-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tankyrase-1 and Tankyrase-2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) enzyme family and have emerged as promising therapeutic targets in oncology.[1] These enzymes play a crucial role in various cellular processes, most notably in the regulation of the Wnt/β-catenin signaling pathway.[2][3][4][5] Aberrant activation of the Wnt pathway is a hallmark of many cancers, particularly colorectal cancer.[6] Tankyrases act by poly(ADP-ribosyl)ating (PARsylating) Axin, a key component of the β-catenin destruction complex. This modification marks Axin for ubiquitination and subsequent proteasomal degradation, leading to the stabilization of β-catenin, its nuclear translocation, and the activation of Wnt target genes that drive cell proliferation.[2][4][5]
Tankyrase-IN-5 is a potent and selective small molecule inhibitor of Tankyrase enzymes. By inhibiting the catalytic activity of TNKS1/2, this compound prevents the degradation of Axin, thereby promoting the assembly of the β-catenin destruction complex and suppressing Wnt signaling.[1][6] This mechanism of action makes this compound a valuable tool for cancer research and a potential candidate for therapeutic development.
These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize modulators of the Wnt/β-catenin pathway. The provided protocols detail both a biochemical assay to measure the direct inhibition of Tankyrase activity and a cell-based assay to assess the downstream effects on Wnt signaling.
Signaling Pathway
Caption: The Wnt/β-catenin signaling pathway and the role of Tankyrase.
Data Presentation
The following table summarizes the inhibitory activity of various Tankyrase inhibitors. While specific data for "this compound" is not publicly available, the data for "Tankyrase-IN-2" and other well-characterized inhibitors are presented for comparison. It is recommended that users determine the IC50 value for this compound empirically using the protocols provided below.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Tankyrase-IN-2 | TNKS1 | 10 | Biochemical | [7] |
| TNKS2 | 7 | Biochemical | [7] | |
| G007-LK | TNKS1/2 | ~25 | Cellular | [8] |
| XAV939 | TNKS1 | 11 | Biochemical | [6] |
| TNKS2 | 4 | Biochemical | [6] | |
| LZZ-02 | β-catenin transcriptional activity | 10,000 ± 1,200 | Cellular (TOPFlash) | [1] |
| Inhibitor 16 | TNKS1 | 29 | Biochemical | [9] |
| TNKS2 | 6.3 | Biochemical | [9] | |
| HEK293 cells | 19 | Cellular | [9] | |
| SW480 cells | 70 | Cellular | [9] |
Experimental Protocols
Biochemical High-Throughput Screening Protocol: Homogeneous PARP Assay
This protocol describes a method to directly measure the PARP activity of recombinant Tankyrase and its inhibition by this compound. The assay is based on the incorporation of biotinylated NAD+ into a histone substrate, which is then detected using a streptavidin-HRP conjugate.
Workflow Diagram:
Caption: Workflow for the biochemical HTS assay.
Materials:
-
Recombinant human Tankyrase-1 or Tankyrase-2
-
Histone H4
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
This compound
-
DMSO (for compound dilution)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Plate Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound dilutions to the 384-well assay plates. Include positive controls (no inhibitor, DMSO only) and negative controls (no enzyme).
-
-
Reagent Addition:
-
Add 5 µL of assay buffer containing histone H4 (e.g., 1 µ g/well ) to all wells.
-
Add 5 µL of assay buffer containing recombinant Tankyrase enzyme (the final concentration should be determined empirically, often in the low nanomolar range) to all wells except the negative controls.
-
-
Enzyme Reaction:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the PARP reaction by adding 5 µL of assay buffer containing biotinylated NAD+ (final concentration typically 1-10 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction and detect the incorporated biotin by adding 5 µL of streptavidin-HRP diluted in a suitable buffer (e.g., PBS with 0.1% BSA).
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a chemiluminescent HRP substrate to all wells.
-
Immediately read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO-only controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assess the quality of the assay by calculating the Z'-factor using the positive and negative controls on each plate. A Z'-factor > 0.5 is indicative of a robust and reliable assay.[4]
Cell-Based High-Throughput Screening Protocol: TCF/LEF Luciferase Reporter Assay
This protocol measures the effect of this compound on the Wnt/β-catenin signaling pathway in a cellular context. It utilizes a cell line stably expressing a T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) responsive luciferase reporter. Inhibition of Tankyrase leads to a decrease in Wnt signaling and a corresponding reduction in luciferase expression.
Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An RNAi-based chemical genetic screen identifies three small-molecule inhibitors of the Wnt/wingless signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biochemical Analysis of Tankyrase Activity in Zebrafish In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Tankyrase Inhibitors in Colorectal Cancer Xenograft Models
A Note to the User: The initial request specified "Tankyrase-IN-5." Following a comprehensive review of the available scientific literature, no specific data or publications pertaining to a molecule designated "this compound" in the context of colorectal cancer xenograft models could be identified. However, extensive research exists for other potent and structurally distinct Tankyrase inhibitors in this application. This document has been prepared using a composite of data from well-characterized Tankyrase inhibitors, such as XAV939, G007-LK, and OM-153 , to provide representative application notes and protocols that reflect the current state of research in this area.
Introduction
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.[1][2] In many colorectal cancers (CRC), mutations in genes such as APC lead to the aberrant stabilization of β-catenin, its translocation to the nucleus, and the subsequent activation of oncogenic gene transcription.[3][4] Tankyrases promote the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex.[5][6][7] By inhibiting Tankyrase, Axin levels are stabilized, leading to enhanced β-catenin degradation and suppression of Wnt-driven tumor growth.[6][7][8] This makes Tankyrase inhibitors a promising therapeutic strategy for Wnt-dependent colorectal cancers.
These application notes provide an overview of the use of Tankyrase inhibitors in preclinical colorectal cancer xenograft models, including summaries of their in vivo efficacy, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: In Vivo Efficacy of Tankyrase Inhibitors
The following tables summarize the anti-tumor activity of various Tankyrase inhibitors in colorectal cancer xenograft models.
Table 1: Summary of In Vivo Studies with Tankyrase Inhibitors in Colorectal Cancer Xenograft Models
| Inhibitor | Cell Line | Mouse Strain | Dosing Regimen | Route of Administration | Tumor Growth Inhibition (TGI) | Reference |
| LZZ-02 | DLD1 | BALB/c nude | Not specified | Oral gavage | Significant tumor shrinkage compared to vehicle | [9] |
| XAV939 | HepG2 | Not specified | 20 mg/kg, every 3 days for 3 weeks | Intra-tumoral | Significant reduction in tumor volume | [10] |
| WXL-8 | HepG2 | Not specified | 20 mg/kg, every 3 days for 3 weeks | Intra-tumoral | Greater anti-tumor activity than XAV939 | [10] |
| OM-153 | Human Colon Carcinoma | CD-1 | 10 or 100 mg/kg, twice daily | Oral | Dose-dependent anti-tumor effect | [11] |
| Unnamed | COLO-320DM | Mouse | Low-dose inhibitor + irinotecan | Not specified | Significant inhibition of tumor growth | [12] |
| XAV939 | SW480/SW620 | Nude mice | Not specified | Not specified | Repressed xenograft tumor growth | [13] |
*Note: HepG2 is a hepatocellular carcinoma cell line, but the study provides relevant insights into the in vivo activity of Tankyrase inhibitors on Wnt-dependent cancers.
Signaling Pathway
The diagram below illustrates the mechanism of action for Tankyrase inhibitors in the context of the Wnt/β-catenin signaling pathway.
Caption: Mechanism of Tankyrase Inhibition in the Wnt/β-catenin Pathway.
Experimental Protocols
Protocol 1: Colorectal Cancer Xenograft Model Establishment
This protocol outlines the procedure for establishing subcutaneous colorectal cancer xenografts in immunodeficient mice.
Materials:
-
Colorectal cancer cell lines (e.g., DLD1, SW480, COLO-320DM)[9][12]
-
6-week-old female BALB/c nude mice (or other suitable immunodeficient strain)[9]
-
Sterile PBS
-
Matrigel (or other extracellular matrix)
-
1 mL syringes with 27-gauge needles
-
Cell culture medium, trypsin, and other standard cell culture reagents
-
Hemocytometer or automated cell counter
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Culture colorectal cancer cells to ~80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2.5 x 10^7 cells/mL.[9] Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Anesthetize a 6-week-old female BALB/c nude mouse.
-
Inject 100 µL of the cell suspension (containing 2.5 x 10^6 cells) subcutaneously into the flank of the mouse.[9]
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable volume (e.g., ~80-100 mm³), randomize the animals into treatment and control groups.[9]
Protocol 2: Administration of Tankyrase Inhibitor in Xenograft Models
This protocol describes the administration of a Tankyrase inhibitor to tumor-bearing mice.
Materials:
-
Tumor-bearing mice from Protocol 1
-
Tankyrase inhibitor (e.g., XAV939, OM-153)
-
Vehicle control (e.g., DMSO, saline, or other appropriate solvent)
-
Oral gavage needles or syringes for injection (depending on the route of administration)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Prepare the Tankyrase inhibitor solution in the appropriate vehicle at the desired concentration.
-
For oral administration, administer the inhibitor solution via oral gavage once or twice daily.[11]
-
For intra-tumoral administration, inject the inhibitor directly into the tumor mass.[10]
-
The control group should receive an equivalent volume of the vehicle.
-
Continue treatment for the duration of the study (e.g., 18-21 days).[9][10]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Protocol 3: Pharmacodynamic (PD) Marker Analysis
This protocol is for assessing the in vivo target engagement of the Tankyrase inhibitor by measuring the levels of key Wnt pathway proteins in tumor tissue.
Materials:
-
Excised tumor tissue from Protocol 2
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against Axin1, Axin2, β-catenin, c-Myc, and Cyclin D1[9][10]
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Homogenize the excised tumor tissue in lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting to separate and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against Axin1/2, β-catenin, and downstream targets like c-Myc and Cyclin D1. A loading control (e.g., β-actin) should also be used.
-
Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the relative protein levels. An increase in Axin1/2 levels and a decrease in β-catenin, c-Myc, and Cyclin D1 levels would indicate successful target engagement.[9][10]
Experimental Workflow
The following diagram provides a visual representation of a typical in vivo study using a Tankyrase inhibitor in a colorectal cancer xenograft model.
Caption: Workflow for a Xenograft Study with a Tankyrase Inhibitor.
Conclusion
Tankyrase inhibitors have demonstrated significant anti-tumor efficacy in preclinical xenograft models of colorectal cancer. By stabilizing Axin and promoting the degradation of β-catenin, these compounds effectively inhibit the oncogenic Wnt signaling pathway. The protocols and data presented here provide a framework for researchers and drug development professionals to design and execute in vivo studies to evaluate novel Tankyrase inhibitors for the treatment of colorectal cancer. Further research is warranted to optimize dosing strategies and explore combination therapies to enhance the therapeutic potential of this class of inhibitors.
References
- 1. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR signaling mediates resistance to tankyrase inhibitors in Wnt-driven colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase and the Canonical Wnt Pathway Protect Lung Cancer Cells from EGFR Inhibition | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. Distinct CRC-associated Apc mutations dictate response to Tankyrase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening [mdpi.com]
- 10. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tankyrase Inhibitors Target Colorectal Cancer Stem Cells via AXIN-Dependent Downregulation of c-KIT Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stabilizing and upregulating Axin with tankyrase inhibitor reverses 5-fluorouracil chemoresistance and proliferation by targeting the WNT/caveolin-1 axis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Wnt-Dependent Tumors Using a Tankyrase Inhibitor
Introduction
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and stem cell maintenance.[1][2] Aberrant activation of this pathway, often due to mutations in components of the β-catenin destruction complex such as Adenomatous Polyposis Coli (APC) or Axin, is a key driver in a variety of human cancers, most notably colorectal cancer.[2][3][4] Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that positively regulate Wnt signaling.[1][5][6] They do so by targeting Axin, a scaffold protein in the β-catenin destruction complex, for poly(ADP-ribosyl)ation (PARsylation), which leads to its ubiquitination and subsequent proteasomal degradation.[4][7][8] This destabilization of the destruction complex allows for the accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes, promoting tumor growth.[1][3]
Tankyrase inhibitors represent a promising therapeutic strategy for Wnt-driven cancers by preventing the degradation of Axin, thereby stabilizing the β-catenin destruction complex and suppressing oncogenic Wnt signaling.[1][9][10] This document provides detailed application notes and protocols for utilizing a tankyrase inhibitor, exemplified by G007-LK, to study the biology of Wnt-dependent tumors in a research setting.
Mechanism of Action
Tankyrase inhibitors are small molecules that typically compete with the NAD+ binding site in the catalytic domain of TNKS1 and TNKS2.[6] By inhibiting the PARP activity of tankyrases, these compounds prevent the auto-PARsylation of tankyrases and the PARsylation of their substrates, including Axin.[8] This leads to the stabilization and accumulation of Axin, which enhances the activity of the β-catenin destruction complex.[8][11] The destruction complex then effectively phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The resulting decrease in nuclear β-catenin leads to the downregulation of Wnt target gene expression and subsequent inhibition of tumor cell proliferation and survival.[3]
Data Presentation
The following tables summarize the anti-proliferative activity of the representative tankyrase inhibitor G007-LK in various human tumor cell lines.
Table 1: Growth Inhibition (GI50) of G007-LK in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| UO-31 | Renal Cancer | < 200 |
| OVCAR-4 | Ovarian Cancer | < 200 |
| ABC-1 | Non-Small-Cell Lung Cancer | < 200 |
| COLO 320DM | Colon Cancer | < 200 |
Data is illustrative and based on published findings. Actual values may vary between experiments.
Table 2: Effect of G007-LK on Cell Growth in a Panel of Responding Cell Lines
| Cell Line | Assay | G007-LK Effect |
| UO-31 | MTS Viability | GI50: 54–844 nM |
| OVCAR-4 | MTS Viability | GI50: 54–844 nM |
| ABC-1 | MTS Viability | GI50: 54–844 nM |
| COLO 320DM | MTS Viability | GI50: 54–844 nM |
| UO-31 | Colony Formation | 42–66% reduction |
| OVCAR-4 | Colony Formation | 42–66% reduction |
| ABC-1 | Colony Formation | 42–66% reduction |
| COLO 320DM | Colony Formation | 42–66% reduction |
This table summarizes the range of effects observed across the sensitive cell lines.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy and mechanism of action of a tankyrase inhibitor in Wnt-dependent tumor cell lines.
Protocol 1: Cell Viability Assay (MTS)
Objective: To determine the effect of the tankyrase inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Wnt-dependent cancer cell lines (e.g., COLO 320DM, SW480) and a Wnt-independent control cell line (e.g., RKO).
-
Complete cell culture medium.
-
Tankyrase inhibitor stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).
-
Plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Prepare serial dilutions of the tankyrase inhibitor in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis
Objective: To assess the effect of the tankyrase inhibitor on the protein levels of key components of the Wnt signaling pathway.
Materials:
-
Cancer cell lines treated as described below.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against Axin1, Axin2, total β-catenin, active β-catenin (non-phosphorylated), c-Myc, Cyclin D1, and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the tankyrase inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or with the vehicle control for 24 hours.
-
Lyse the cells in RIPA buffer, and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities and normalize to the loading control.
Protocol 3: TCF/LEF Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of the Wnt/β-catenin pathway upon treatment with a tankyrase inhibitor.
Materials:
-
Cancer cell line (e.g., HEK293T or a cancer cell line of interest).
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash).
-
A constitutively active Renilla luciferase plasmid for normalization.
-
Transfection reagent.
-
Wnt3a conditioned medium or recombinant Wnt3a protein (optional, for stimulating the pathway).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Co-transfect the cells in a 24-well plate with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, treat the cells with the tankyrase inhibitor at various concentrations. If pathway stimulation is desired, add Wnt3a conditioned medium or recombinant Wnt3a.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the TOPFlash (or FOPFlash) firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
Conclusion
The study of Wnt-dependent tumors using tankyrase inhibitors provides valuable insights into the fundamental biology of these cancers and offers a promising avenue for therapeutic development. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of tankyrase inhibitors in relevant preclinical models. Careful experimental design and data interpretation are crucial for advancing our understanding of this important signaling pathway and its role in cancer.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tankyrase Inhibitors Target Colorectal Cancer Stem Cells via AXIN-Dependent Downregulation of c-KIT Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tankyrase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Tankyrase-IN-5 in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tankyrase-IN-5, a potent and specific inhibitor of Tankyrase 1 and 2 (TNKS1/2), in organoid culture systems. The information presented here is synthesized from multiple studies on tankyrase inhibitors in organoid models, primarily focusing on colorectal cancer (CRC) and intestinal organoids. While the specific inhibitor "this compound" is part of a broader class of compounds, the principles and protocols outlined below are directly applicable.
Introduction to Tankyrase Inhibition in Organoids
Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in regulating the Wnt/β-catenin signaling pathway.[1][2][3] In many cancers, particularly colorectal cancer, this pathway is aberrantly activated, leading to uncontrolled cell proliferation and tumor growth.[3][4][5] Tankyrases promote the degradation of Axin, a key component of the β-catenin destruction complex.[2][4][6] Inhibition of tankyrase activity with small molecules like this compound leads to the stabilization of Axin, enhancement of β-catenin destruction, and subsequent downregulation of Wnt signaling.[1][4][6]
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, as they recapitulate the genetic and phenotypic heterogeneity of the original tumor.[5][7] The use of tankyrase inhibitors in organoid cultures provides a physiologically relevant platform to study Wnt pathway dependency and evaluate the efficacy of targeted therapies.[4][7]
Key Applications
-
Studying Wnt Pathway Dependency: Assess the reliance of organoid growth and survival on the Wnt/β-catenin signaling pathway.
-
Preclinical Drug Efficacy Testing: Evaluate the anti-tumor effects of this compound in a patient-derived context.
-
Investigation of Drug Resistance Mechanisms: Identify potential mechanisms of resistance to Wnt pathway inhibition.
-
Combination Therapy Screening: Explore synergistic effects of this compound with other anti-cancer agents.
Data Presentation
Table 1: Summary of Tankyrase Inhibitor Effects on Colorectal Cancer Organoids
| Inhibitor | Organoid Lines | Concentration Range | Key Findings | Reference |
| C1 (MSC2524070A) | Iso 50, Iso 72, Iso 75 | 0.195 nM - 50 nM | Dose-dependent reduction in organoid viability; altered organoid morphology; suppression of stem cell markers. | [4][7][8] |
| C2 (MSC2572070A) | Iso 75 | 30 nM | Delayed tumor formation in an organoid-derived xenograft (ODX) mouse model.[8] | [8][9] |
| XAV939 | Intestinal Organoids | Not specified | Significantly inhibits the growth of intestinal organoids.[1] | [1] |
| G007-LK | APC-mutant Colorectal Tumors | 1 μM | Suppressed tumor growth and induced transcriptional changes related to stemness and differentiation. | [10][11] |
| IWR1 | E11.5 Kidney Organoids | 0.5 µM - 100 µM | Repressed branching morphogenesis, phenocopying Wnt inhibition.[12] | [12] |
Table 2: EC50 Values of Various Tankyrase Inhibitors in Organoid Lines
| Inhibitor | Organoid Line | EC50 Value (nM) | Assay | Reference |
| C1 (MSC2524070A) | Iso 50 | > 50 | CellTiter-Glo 3D | [7][8] |
| C1 (MSC2524070A) | Iso 72 | 1.8 ± 0.5 | CellTiter-Glo 3D | [7][8] |
| C1 (MSC2524070A) | Iso 75 | 1.9 ± 0.6 | CellTiter-Glo 3D | [7][8] |
| C2 (MSC2572070A) | Iso 50 | > 50 | CellTiter-Glo 3D | [7][8] |
| C2 (MSC2572070A) | Iso 72 | 1.0 ± 0.4 | CellTiter-Glo 3D | [7][8] |
| C2 (MSC2572070A) | Iso 75 | 1.1 ± 0.3 | CellTiter-Glo 3D | [7][8] |
| C3 (MSC2501490A) | Iso 50 | > 50 | CellTiter-Glo 3D | [7][8] |
| C3 (MSC2501490A) | Iso 72 | 2.5 ± 0.8 | CellTiter-Glo 3D | [7][8] |
| C3 (MSC2501490A) | Iso 75 | 3.2 ± 0.9 | CellTiter-Glo 3D | [7][8] |
Signaling Pathway and Experimental Workflow
References
- 1. Tankyrases maintain homeostasis of intestinal epithelium by preventing cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3D imaging of colorectal cancer organoids identifies responses to Tankyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D imaging of colorectal cancer organoids identifies responses to Tankyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3D imaging of colorectal cancer organoids identifies responses to Tankyrase inhibitors | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tankyrase is necessary for canonical Wnt signaling during kidney development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Visualizing β-catenin Relocalization using Immunofluorescence after Treatment with Tankyrase-IN-5
Introduction
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and development.[1] Its aberrant activation is a hallmark of various cancers, particularly colorectal cancer.[2] A key event in this pathway is the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of oncogenes like c-Myc and Cyclin D1.[2]
In the absence of a Wnt signal, a multi-protein "destruction complex," with Axin as a critical scaffold protein, targets β-catenin for proteasomal degradation, keeping its cytoplasmic levels low.[3][4] Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family that negatively regulate the destruction complex.[5] Tankyrases catalyze the poly(ADP-ribosyl)ation (PARsylation) of Axin, marking it for ubiquitination and subsequent degradation.[1][6] This destabilization of Axin compromises the destruction complex, leading to β-catenin accumulation and pathway activation.[2]
Tankyrase inhibitors, such as the well-characterized compound XAV939 and novel inhibitors like Tankyrase-IN-5, represent a promising therapeutic strategy.[3][7] By inhibiting the catalytic activity of Tankyrases, these small molecules prevent Axin PARsylation, leading to Axin stabilization.[3] A reconstituted destruction complex can then effectively promote the degradation of β-catenin, reducing its nuclear levels and suppressing Wnt-dependent transcription.[3][4] This application note provides a detailed protocol for assessing the efficacy of this compound by visualizing the subcellular relocalization of β-catenin from the nucleus to the cytoplasm using immunofluorescence microscopy.
Signaling Pathway Overview
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action for Tankyrase inhibitors. In cancer cells with an APC mutation, the destruction complex is impaired. Tankyrase activity further reduces Axin levels, leading to high nuclear β-catenin. This compound blocks this process, stabilizing Axin and promoting β-catenin degradation.
Experimental Protocol
This protocol details the immunofluorescence staining of β-catenin in a human colorectal cancer cell line (SW480), which harbors an APC mutation and exhibits high constitutive Wnt signaling and nuclear β-catenin localization.
Experimental Workflow
Materials and Reagents
-
Cell Line: SW480 human colorectal adenocarcinoma cells (or other suitable Wnt-addicted cell line).
-
Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compounds:
-
This compound (dissolved in DMSO)
-
XAV939 (Positive Control; dissolved in DMSO)
-
DMSO (Vehicle Control)
-
-
Reagents for Staining:
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-β-catenin antibody
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488 (or other suitable fluorophore)
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium (e.g., Fluoromount-G)
-
-
Equipment:
-
24-well tissue culture plates
-
12 mm round glass coverslips (sterile)
-
Standard cell culture incubator (37°C, 0% CO2 for L-15 medium)
-
Fluorescence or confocal microscope with appropriate filters
-
Step-by-Step Method
1. Cell Seeding: a. Sterilize glass coverslips by dipping in 70% ethanol and air-drying in a sterile hood. b. Place one sterile coverslip into each well of a 24-well plate. c. Seed SW480 cells at a density of 5 x 10⁴ cells per well. d. Culture overnight to allow for cell attachment and growth to 60-70% confluency.
2. Compound Treatment: a. Prepare working solutions of this compound (e.g., 10 µM), XAV939 (10 µM, positive control), and a vehicle control (DMSO at the same final concentration as the inhibitors, typically ≤0.1%). b. Gently remove the culture medium from the wells. c. Add fresh medium containing the respective compounds or vehicle control to the wells. d. Incubate for 24 hours.
3. Fixation and Permeabilization: [8] a. After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. b. Fix the cells by adding 500 µL of 4% PFA to each well and incubating for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each. d. Permeabilize the cells by adding 500 µL of 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature. e. Wash three times with PBS for 5 minutes each.
4. Blocking: a. Add 500 µL of Blocking Buffer (5% BSA in PBS) to each well. b. Incubate for 1 hour at room temperature to block non-specific antibody binding.
5. Primary Antibody Incubation: a. Dilute the primary anti-β-catenin antibody in Blocking Buffer according to the manufacturer's recommended concentration. b. Aspirate the blocking buffer and add the diluted primary antibody solution to each well, ensuring the coverslip is fully covered. c. Incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation: a. The next day, wash the cells three times with PBS for 5 minutes each. b. Dilute the Alexa Fluor-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward. c. Add the diluted secondary antibody to each well and incubate for 1 hour at room temperature in the dark. d. Wash three times with PBS for 5 minutes each in the dark.
7. Counterstaining and Mounting: a. Add a DAPI solution (e.g., 300 nM in PBS) to each well and incubate for 5 minutes at room temperature in the dark to stain the nuclei. b. Wash twice with PBS. c. Using fine-tipped forceps, carefully remove the coverslips from the wells and briefly rinse by dipping in deionized water. d. Mount the coverslips onto clean microscope slides with a drop of anti-fade mounting medium, cell-side down. e. Seal the edges with clear nail polish and allow to dry. Store slides at 4°C in the dark until imaging.
8. Imaging and Quantitative Analysis: a. Acquire images using a confocal microscope. Capture images for DAPI (blue channel) and the secondary antibody fluorophore (e.g., green channel for Alexa Fluor 488). b. For quantitative analysis, use software such as ImageJ/Fiji.[5] i. Outline the nucleus of a cell using the DAPI signal as a guide. Measure the mean fluorescence intensity in the green channel (Nuclear Intensity). ii. Outline the entire cell to get the total intensity. Create a cytoplasmic region of interest (ROI) by subtracting the nuclear ROI from the total cell ROI. Measure the mean fluorescence intensity in this cytoplasmic ROI (Cytoplasmic Intensity). iii. Calculate the Nuclear-to-Cytoplasmic (N/C) intensity ratio for each cell. iv. Repeat for at least 50 cells per condition and perform statistical analysis.
Expected Results
Treatment with an effective Tankyrase inhibitor like this compound is expected to cause a significant relocalization of β-catenin from the nucleus to the cytoplasm and cell membrane.
Table 1: Qualitative Summary of β-catenin Localization
| Treatment Group | Expected Predominant β-catenin Localization |
| Vehicle (DMSO) | Nuclear and Cytoplasmic |
| This compound (10 µM) | Cytoplasmic and Membranous; reduced nuclear signal |
| XAV939 (10 µM) | Cytoplasmic and Membranous; reduced nuclear signal |
Table 2: Illustrative Quantitative Analysis of β-catenin Localization
| Treatment Group | Mean Nuclear Intensity (a.u.) | Mean Cytoplasmic Intensity (a.u.) | Mean N/C Ratio (± SEM) |
| Vehicle (DMSO) | 2150 | 850 | 2.53 (± 0.15) |
| This compound (10 µM) | 980 | 1150 | 0.85 (± 0.09) |
| XAV939 (10 µM) | 950 | 1120 | 0.85 (± 0.08) |
| Note: Data are for illustrative purposes only and will vary based on experimental conditions. |
Mechanism of Action Summary
The following diagram illustrates the logical flow from inhibitor treatment to the final cellular outcome.
Conclusion
This immunofluorescence protocol provides a robust method for evaluating the cellular activity of this compound and other Tankyrase inhibitors. A marked decrease in the nuclear localization of β-catenin serves as a direct visual and quantifiable indicator of on-target pathway engagement. This assay is a valuable tool for researchers in oncology and drug development to screen and characterize novel inhibitors of the Wnt/β-catenin signaling pathway.
References
- 1. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening [mdpi.com]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrase - Wikipedia [en.wikipedia.org]
- 7. Tankyrase (PARP5) Inhibition Induces Bone Loss through Accumulation of Its Substrate SH3BP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Chemiluminescent Assay for Measuring Tankyrase Activity Using a Novel Inhibitor, Tankyrase-IN-5
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a sensitive chemiluminescent assay designed to measure the enzymatic activity of Tankyrase (TNKS) and to evaluate the potency of novel inhibitors, such as Tankyrase-IN-5. The assay is built on the principle of ADP-ribosylation of a histone substrate, providing a robust and high-throughput compatible method for screening and characterizing Tankyrase inhibitors.
Introduction
Tankyrase 1 (TNKS1/PARP5A) and Tankyrase 2 (TNKS2/PARP5B) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] They play crucial roles in a variety of cellular processes, including telomere length regulation, mitotic spindle assembly, glucose metabolism, and most notably, the Wnt/β-catenin signaling pathway.[2][3] Within the Wnt pathway, Tankyrases mediate the poly(ADP-ribosyl)ation (PARsylation) of Axin, a key scaffolding protein in the β-catenin destruction complex.[4][5] This modification marks Axin for ubiquitination and subsequent proteasomal degradation, leading to the stabilization of β-catenin and activation of Wnt target genes.[4][5][6]
Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer.[1][7] Consequently, Tankyrase has emerged as a promising therapeutic target. The development of small molecule inhibitors that block Tankyrase activity can stabilize Axin, thereby promoting β-catenin degradation and suppressing tumor growth.[1][7]
This application note describes a chemiluminescent assay for quantifying Tankyrase activity. The assay measures the incorporation of biotinylated ADP-ribose from a biotinylated NAD+ co-substrate onto a histone protein substrate. The resulting biotinylated histone is then detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light output is directly proportional to Tankyrase activity, providing a sensitive method for inhibitor screening and IC50 determination. We present a protocol for evaluating a novel test inhibitor, this compound.
Signaling Pathway
Tankyrases are positive regulators of the Wnt/β-catenin signaling pathway. By targeting the scaffold protein Axin for degradation, they prevent the formation of the β-catenin destruction complex, leading to β-catenin accumulation and signaling. Tankyrase inhibitors, like this compound, are designed to block this process, thereby stabilizing Axin and suppressing Wnt signaling.
Caption: Tankyrase role in Wnt/β-catenin signaling.
Experimental Workflow
The chemiluminescent assay follows a multi-step, plate-based format. The key steps involve coating the microplate with histone, performing the enzymatic reaction, and detecting the product via a chemiluminescent signal.
Caption: Chemiluminescent assay experimental workflow.
Materials and Reagents
-
96-well white microplate
-
Recombinant Human Tankyrase-1 or Tankyrase-2
-
5x Histone Mixture
-
Biotinylated NAD+ Mixture
-
10x PARP Assay Buffer
-
Blocking Buffer
-
Streptavidin-HRP
-
Chemiluminescent Substrate A and B
-
This compound (Test Inhibitor)
-
Phosphate Buffered Saline (PBS)
-
PBST (PBS + 0.05% Tween-20)
-
Luminometer
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format.
Step 1: Plate Coating and Blocking
-
Dilute the 5x histone mixture 1:5 in PBS to prepare a 1x histone solution.
-
Add 50 µL of the 1x histone solution to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of PBST per well.
-
Remove excess liquid by tapping the plate on a clean paper towel.
-
Block the wells by adding 200 µL of Blocking Buffer to each well.
-
Incubate for at least 90 minutes at room temperature.
-
Wash the plate three times with 200 µL of PBST.
Step 2: Enzymatic Reaction
-
Prepare the 1x PARP Assay Buffer by diluting the 10x stock in deionized water.
-
Prepare serial dilutions of this compound in 1x PARP Assay Buffer. The final DMSO concentration should not exceed 1%.[8][9]
-
Add 5 µL of the diluted this compound or vehicle (for positive and negative controls) to the appropriate wells.
-
Prepare the master mix for the reaction:
-
Positive Control (Max Signal): 20 µL 1x PARP Assay Buffer + 20 µL Biotinylated NAD+ Mixture.
-
Test Inhibitor: 20 µL 1x PARP Assay Buffer + 20 µL Biotinylated NAD+ Mixture.
-
Negative Control (Blank): 25 µL 1x PARP Assay Buffer + 20 µL Biotinylated NAD+ Mixture (No enzyme will be added).
-
-
Thaw the Tankyrase enzyme on ice and dilute it to the desired concentration (e.g., 2.5 ng/µL) in 1x PARP Assay Buffer.
-
Add 5 µL of the diluted Tankyrase enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Add 5 µL of 1x PARP Assay Buffer to the "Negative Control" wells.
-
Add 40 µL of the appropriate master mix to the wells to initiate the reaction (final volume = 50 µL).
-
Incubate the plate for 1 hour at 30°C.
Step 3: Chemiluminescent Detection
-
Wash the plate three times with 200 µL of PBST.
-
Dilute Streptavidin-HRP 1:500 in Blocking Buffer.
-
Add 50 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Wash the plate three times with 200 µL of PBST.
-
Immediately before use, mix equal volumes of Chemiluminescent Substrate A and Substrate B.
-
Add 100 µL of the mixed substrate to each well.
-
Read the chemiluminescence immediately on a luminometer with an integration time of 1 second.
Data Analysis and Results
The activity of Tankyrase is determined by the relative light units (RLU) generated. The inhibitory effect of this compound is calculated as a percentage of the uninhibited control. The IC50 value, the concentration of inhibitor required for 50% inhibition, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Table 1: Representative Data for this compound Inhibition Assay
| This compound [nM] | Log [Inhibitor] | Avg. RLU | % Inhibition |
| 0 (No Inhibitor) | N/A | 1,520,300 | 0% |
| 0 (Blank) | N/A | 1,500 | 100% |
| 0.1 | -10 | 1,495,100 | 1.7% |
| 1 | -9 | 1,385,450 | 9.0% |
| 10 | -8 | 988,200 | 35.0% |
| 25 | -7.6 | 745,000 | 51.0% |
| 50 | -7.3 | 456,100 | 70.0% |
| 100 | -7 | 182,400 | 88.0% |
| 1000 | -6 | 32,000 | 97.9% |
RLU values are hypothetical and for illustrative purposes. % Inhibition is calculated as: [1 - (Sample RLU - Blank RLU) / (No Inhibitor RLU - Blank RLU)] x 100
Table 2: Assay Performance and IC50 Value
| Parameter | Value | Description |
| IC50 of this compound | ~24.5 nM | Concentration for 50% inhibition of Tankyrase activity. |
| Signal to Background (S/B) | >1000 | (Max Signal RLU) / (Blank RLU). |
| Z'-factor | >0.8 | A measure of assay quality and suitability for HTS. |
Values are representative and may vary between experiments.
Conclusion
The chemiluminescent assay protocol detailed here provides a highly sensitive and reliable method for measuring Tankyrase activity and for characterizing the potency of inhibitors like this compound. The assay is amenable to high-throughput screening (HTS) applications, making it a valuable tool for the discovery and development of novel therapeutics targeting the Wnt/β-catenin pathway.[8][10] The robust performance, indicated by high signal-to-background ratios and Z'-factor values, ensures data quality and reproducibility.
References
- 1. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase - Wikipedia [en.wikipedia.org]
- 4. ovid.com [ovid.com]
- 5. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility and Stability of Tankyrase Inhibitors
Disclaimer: Information for a compound specifically named "Tankyrase-IN-5" was not publicly available at the time of this document's creation. The following guidance is based on data from well-characterized tankyrase inhibitors such as G007-LK, Tankyrase Inhibitor (TNKS) 49, and Tankyrase-IN-2, and is intended to serve as a general resource for researchers working with this class of molecules.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my tankyrase inhibitor. What are the recommended solvents?
A1: Most tankyrase inhibitors exhibit good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions.[1][2][3][4][5][6][7][8] For some inhibitors, DMF and Ethanol are also viable options.[6][7] It is crucial to use anhydrous (dry) DMSO, as moisture can affect the solubility and stability of the compound.[5][9]
Q2: What is the recommended concentration for stock solutions?
A2: For many tankyrase inhibitors, stock solutions can be prepared in DMSO at concentrations of 10 mM or higher.[2][4][8] For example, G007-LK is soluble in DMSO at up to 25 mg/mL, and Tankyrase Inhibitor (TNKS) 49 is soluble at ≥22.45mg/mL in DMSO.[1][3][6] Always refer to the manufacturer's datasheet for the specific inhibitor you are using.
Q3: My inhibitor precipitates when I dilute the DMSO stock in aqueous media for my cell-based assays. How can I prevent this?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or cell culture medium. Here are some strategies to minimize precipitation:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of aqueous solution. Instead, perform serial dilutions in your cell culture medium.[10]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low, typically below 0.5%, to avoid solvent toxicity to your cells.[10]
-
Warming and Sonication: For some compounds, gently warming the solution to 37°C or using an ultrasonic bath can aid in dissolution.[2][4][7][8]
-
Co-solvents: In some cases for in vivo studies, co-solvents like PEG400, Tween 80, or carboxymethylcellulose (CMC) can be used to improve solubility in aqueous formulations.[10]
Q4: How should I store my tankyrase inhibitor, both as a solid and in solution?
A4: Proper storage is critical to maintain the integrity of your inhibitor.
-
Solid Form: Store the powdered form of the inhibitor at -20°C for long-term storage.[1][4][10][11][12]
-
Stock Solutions: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10][13] These aliquots should be stored at -20°C or -80°C.[4][7][10][11][13]
Q5: How stable are tankyrase inhibitors in solution?
A5: The stability of tankyrase inhibitors in solution can vary. Stock solutions in anhydrous DMSO are generally stable for several months when stored properly at -20°C or -80°C.[4][7][10][11] Aqueous solutions are typically much less stable and should be prepared fresh for each experiment.[12] It is recommended to use stock solutions stored at -20°C within 1 month and those at -80°C within 6 months.[7][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | - The compound has low solubility.- The DMSO is not anhydrous. | - Gently warm the solution to 37°C and/or use an ultrasonic bath.[2][4][7][8]- Use fresh, high-quality anhydrous DMSO.[5][9]- Consult the manufacturer's datasheet for the specific solubility of your compound. |
| Precipitation occurs upon dilution in aqueous media. | - The compound has poor aqueous solubility.- The final DMSO concentration is too low to maintain solubility. | - Perform serial dilutions in the aqueous medium instead of a single large dilution.[10]- Ensure thorough mixing after each dilution step.- Consider if the final concentration of your inhibitor exceeds its aqueous solubility limit. |
| Inconsistent experimental results. | - Compound degradation due to improper storage.- Repeated freeze-thaw cycles of the stock solution. | - Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[10][13]- Prepare fresh dilutions in aqueous media for each experiment.- Verify the stability of your inhibitor under your specific experimental conditions. |
| Cell toxicity observed. | - The final concentration of DMSO is too high. | - Ensure the final DMSO concentration in your cell culture is typically ≤0.5%.[10]- Include a vehicle control (media with the same final DMSO concentration) in your experiments. |
Quantitative Data Summary
Solubility of Common Tankyrase Inhibitors
| Inhibitor | Solvent | Solubility | Reference(s) |
| G007-LK | DMSO | 25 mg/mL | [3][6] |
| DMF | 33 mg/mL | [6] | |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [6] | |
| Tankyrase Inhibitor (TNKS) 49 | DMSO | ≥22.45 mg/mL (>10 mM) | [1][2][4][8] |
| Tankyrase-IN-2 | DMSO | 10 mg/mL | [7] |
| DMF | 10 mg/mL | [7] | |
| Ethanol | 10 mg/mL | [7] | |
| Ethanol:PBS (pH 7.2) (1:30) | 0.025 mg/mL | [7] |
Stability and Storage Recommendations for Tankyrase Inhibitor Stock Solutions
| Storage Condition | Duration | Reference(s) |
| Solid (Powder) | -20°C for up to 3 years | [10][11] |
| In Solvent (-20°C) | Up to 1 month | [7][10][11] |
| In Solvent (-80°C) | Up to 6 months - 2 years | [7][10][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of a Tankyrase Inhibitor
-
Preparation: Allow the vial of the solid inhibitor to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: Determine the volume of DMSO required to achieve a 10 mM concentration. For example, for 5 mg of a compound with a molecular weight of 500 g/mol :
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.005 g / 500 g/mol ) / 0.01 mol/L = 0.001 L = 1 mL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the solid inhibitor.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, you may gently warm the vial to 37°C for 10 minutes and/or place it in an ultrasonic bath for a short period.[2][4][7][8]
-
Storage: Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of media.
-
Final Dilution: Add the required volume of the intermediate or stock solution to your cell culture plates to achieve the desired final concentration. For example, to get a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of media).
-
Mixing: Mix gently by pipetting or swirling the plate.
-
Vehicle Control: Always include a vehicle control in your experiment, which consists of cells treated with the same final concentration of DMSO as your experimental samples.
Visualizations
Signaling Pathway: Tankyrase Inhibition and the Wnt/β-catenin Pathway
Tankyrase inhibitors primarily function by stabilizing Axin, a key component of the β-catenin destruction complex. This leads to the degradation of β-catenin and subsequent downregulation of Wnt signaling target genes.
Caption: Mechanism of Tankyrase Inhibition in the Wnt/β-catenin Pathway.
Experimental Workflow: Preparing and Using a Tankyrase Inhibitor
This workflow outlines the key steps from receiving the solid compound to its application in a cell-based assay.
Caption: Workflow for Handling Tankyrase Inhibitors in Experiments.
References
- 1. raybiotech.com [raybiotech.com]
- 2. apexbt.com [apexbt.com]
- 3. Tankyrase 1/2 Inhibitor VI, G007-LK [sigmaaldrich.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. G007-LK | CAS 1380672-07-0 | Cayman Chemical | Biomol.com [biomol.com]
- 7. glpbio.com [glpbio.com]
- 8. glpbio.com [glpbio.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. dbaitalia.it [dbaitalia.it]
Optimizing Tankyrase-IN-5 Concentration for Cell Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tankyrase-IN-5 in cell-based assays. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful optimization of this compound concentration for maximal therapeutic effect while maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Tankyrase inhibitors like this compound?
A1: this compound is a small molecule inhibitor that targets the enzymatic activity of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[1] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family.[2] Their primary role in the context of pathways like Wnt/β-catenin signaling is to poly-ADP-ribosylate (PARsylate) AXIN1 and AXIN2, which are key components of the β-catenin destruction complex.[3][4][5] This PARsylation marks AXIN for ubiquitination and subsequent degradation by the proteasome.[6] By inhibiting Tankyrase, this compound prevents AXIN degradation, leading to the stabilization of the destruction complex.[7][8] This, in turn, enhances the degradation of β-catenin, a critical mediator of Wnt signaling, thereby downregulating the pathway's activity.[4][8]
Q2: Which cellular signaling pathways are affected by Tankyrase inhibition?
A2: The most well-documented pathway affected by Tankyrase inhibition is the canonical Wnt/β-catenin signaling pathway.[3][6] Beyond Wnt signaling, Tankyrases are involved in a variety of other cellular processes, and their inhibition can consequently impact:
-
YAP Signaling: Tankyrase inhibition can lead to the stabilization of Angiomotin (AMOT) proteins, which are negative regulators of the YAP oncogenic pathway.[9]
-
AKT Signaling: Tankyrases can PARsylate the tumor suppressor PTEN, promoting its degradation. Inhibition of Tankyrase can stabilize PTEN, leading to the downregulation of AKT phosphorylation.[9]
-
Telomere Maintenance: Tankyrases play a role in resolving sister telomeres during mitosis.[9][10]
-
Mitotic Spindle Formation: Tankyrase 1 is localized to mitotic spindle poles and is essential for normal spindle formation.[9][10]
-
Glucose Metabolism: Tankyrase binds to IRAP and regulates the translocation of GLUT4 storage vesicles to the cell membrane.[6]
Q3: What is a typical starting concentration range for this compound in cell viability assays?
A3: The optimal concentration of a Tankyrase inhibitor is highly dependent on the specific cell line and the assay duration.[11] For initial experiments, it is advisable to perform a dose-response curve over a broad range of concentrations. Based on published data for various Tankyrase inhibitors, a starting range from 1 nM to 10 µM is recommended. For potent inhibitors like the novel compound MSC2504877, IC50 values can be in the sub-nanomolar range (e.g., 0.7 nM for TNKS1 inhibition), while other inhibitors like XAV939 are often used at higher concentrations, such as 10 µM.[4][8]
Q4: How long should I incubate cells with this compound before assessing cell viability?
A4: The incubation time can significantly influence the observed effect on cell viability.[11] A common starting point is a 72-hour incubation period, which allows for sufficient time to observe effects on cell proliferation.[12] However, it is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental goals.[11]
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cell viability assay.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between plating replicate wells. |
| Edge Effects | Evaporation from wells on the outer edges of the plate can concentrate media components and the inhibitor, affecting cell growth. Avoid using the outermost wells or fill them with sterile PBS or media to create a humidity barrier. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent technique when adding cells, media, and the inhibitor. Excessive or forceful pipetting can cause cell damage.[13] |
| Compound Precipitation | This compound may precipitate at higher concentrations in the culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower top concentration or preparing the inhibitor in a different solvent. |
Issue 2: I am not observing any significant effect on cell viability, even at high concentrations.
| Potential Cause | Troubleshooting Step |
| Cell Line Insensitivity | Not all cell lines are sensitive to Tankyrase inhibition as a monotherapy under standard culture conditions.[14] Sensitivity is often linked to mutations in the Wnt pathway, such as APC truncations.[15] Confirm that your cell line has a constitutively active Wnt pathway. |
| Suboptimal Culture Conditions | Some cell lines only become sensitive to Tankyrase inhibition under specific conditions, such as low serum (e.g., 2% FBS).[14] Try reducing the serum concentration in your culture medium. |
| Insufficient Incubation Time | The anti-proliferative effects of Tankyrase inhibition may take several days to become apparent. Extend the incubation period to 96 hours or longer. |
| Inhibitor Inactivity | Ensure the inhibitor stock solution is prepared correctly and has been stored properly to prevent degradation. Test the inhibitor on a known sensitive cell line (e.g., COLO-320DM) as a positive control.[15] |
Issue 3: I am observing excessive cytotoxicity at all tested concentrations.
| Potential Cause | Troubleshooting Step |
| Concentration Range is Too High | Your starting concentration may be too high for your specific cell line. Perform a new dose-response experiment starting with a much lower concentration range (e.g., picomolar to low nanomolar). |
| Off-Target Effects | At very high concentrations (>10 µM), small molecule inhibitors may exhibit off-target effects leading to non-specific toxicity.[16] It is crucial to use the lowest effective concentration to minimize such effects.[16] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Typically, the final DMSO concentration should be kept below 0.5%, and a vehicle-only control should always be included. |
| High Cell Density | High cell density can lead to nutrient depletion and increased waste products, which can exacerbate the toxic effects of a compound. Optimize your cell seeding density.[13] |
Quantitative Data Summary
The following table summarizes the reported potency of various Tankyrase inhibitors across different assays and cell lines. This data can serve as a reference for establishing an appropriate concentration range for this compound.
| Inhibitor | Assay Type | Cell Line / Target | Potency (IC50 / GI50) | Reference |
| XAV939 | Enzyme Activity Assay | TNKS1 | 13.4 nM | [3] |
| XAV939 | Cell-Based Assay | DLD1 (low serum) | Synergistic effect observed | [14] |
| G007-LK | Cell Growth Inhibition | Sensitive Tumor Lines | < 200 nM | [12] |
| G007-LK | Cell Growth Inhibition | COLO-320DM | 0.434 µM | [15] |
| RK-287107 | Cell Growth Inhibition | COLO-320DM | 0.449 µM | [15] |
| MSC2504877 | Enzyme Activity Assay | TNKS1 | 0.7 nM | [4] |
| Tankyrase Inhibitor 49 | Enzyme Activity Assay | TNKS2 | 7.6 nM | [17] |
| Tankyrase Inhibitor 49 | Cellular Assay | SW480 | 1.9 nM | [17] |
Experimental Protocols
Protocol: Determining Optimal Concentration using an MTS Cell Viability Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well flat-bottom cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Dilute the cells in complete culture medium to the desired seeding density (e.g., 5 x 10³ cells per well).[2] c. Add 100 µL of the cell suspension to each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Compound Preparation and Addition: a. Prepare a serial dilution series of this compound in complete culture medium. For a top concentration of 10 µM, you might prepare 2x final concentrations ranging from 20 µM down to the low nM range. b. Include a "vehicle-only" control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "cells-only" control (medium without DMSO). c. Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control medium to each well.
-
Incubation: a. Return the plate to the incubator and incubate for the desired time period (e.g., 72 hours).
-
MTS Assay: a. Add 20 µL of the MTS reagent directly to each well. b. Incubate the plate for 1-4 hours at 37°C and 5% CO₂, protected from light. c. Measure the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis: a. Subtract the average absorbance of the "medium-only" (background) wells from all other readings. b. Normalize the data by setting the average absorbance of the "vehicle-only" control wells to 100% viability. c. Calculate the percent viability for each concentration of this compound. d. Plot the percent viability against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Visualizations
References
- 1. Tankyrase - Wikipedia [en.wikipedia.org]
- 2. Tankyrase Promotes Aerobic Glycolysis and Proliferation of Ovarian Cancer through Activation of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel tankyrase inhibitor, MSC2504877, enhances the effects of clinical CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.biomol.com [resources.biomol.com]
- 17. glpbio.com [glpbio.com]
Technical Support Center: Troubleshooting Off-Target Effects of Tankyrase-IN-5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential off-target effects of the Tankyrase inhibitor, Tankyrase-IN-5. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent small molecule inhibitor of Tankyrase 1 (TNKS1/PARP5A) and Tankyrase 2 (TNKS2/PARP5B)[1]. These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and are key regulators of various cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and mitotic spindle formation.
Q2: What are the known IC50 values for this compound?
The inhibitory potency of this compound has been determined in biochemical assays.
| Target | IC50 |
| Tankyrase 1 (TNKS1) | 2.3 nM |
| Tankyrase 2 (TNKS2) | 7.9 nM |
Data from MedchemExpress product datasheet.[1]
Q3: What are the expected on-target effects of this compound?
Inhibition of Tankyrase by this compound is expected to produce the following primary effects:
-
Stabilization of Axin: Tankyrases PARsylate (poly-ADP-ribosylate) Axin, a key scaffold protein in the β-catenin destruction complex, targeting it for ubiquitination and proteasomal degradation. Inhibition of Tankyrase leads to the accumulation of Axin[2].
-
Downregulation of Wnt/β-catenin Signaling: Increased Axin levels enhance the activity of the destruction complex, leading to the phosphorylation and subsequent degradation of β-catenin. This results in reduced nuclear β-catenin and decreased transcription of Wnt target genes (e.g., c-Myc, Cyclin D1).
-
Inhibition of Telomere Elongation: Tankyrase 1 PARsylates the telomere binding protein TRF1, which negatively regulates telomere length. Inhibition of Tankyrase 1 can lead to telomere shortening in cancer cells with active telomerase.
-
Mitotic Defects: Tankyrases are involved in the regulation of mitotic spindle assembly. Inhibition can lead to mitotic arrest in some cell lines[3].
Q4: What are the potential off-target effects of this compound?
While this compound is a potent Tankyrase inhibitor, like most small molecules, it may have off-target effects. Based on the known biology of Tankyrases and data from analogous compounds, potential off-target effects could involve:
-
Inhibition of other PARP family members: Although its analogue MSC2504877 shows high selectivity for Tankyrases over PARP1, cross-reactivity with other PARP family members cannot be entirely ruled out without a comprehensive selectivity panel[4].
-
Effects on other signaling pathways: Due to the diverse roles of Tankyrase substrates, inhibition can indirectly affect pathways beyond Wnt signaling, such as the Hippo/YAP and PI3K/AKT pathways[2].
-
"On-target" toxicity in non-cancerous tissues: The Wnt signaling pathway is crucial for the homeostasis of tissues with high cell turnover, such as the intestinal epithelium. Inhibition of Tankyrase can disrupt this process, leading to intestinal toxicity. This is technically an "on-target" effect in a non-target tissue.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during experiments with this compound, helping to distinguish between on-target and off-target effects.
Issue 1: Unexpected Cell Viability/Proliferation Results
| Observation | Potential Cause (On-Target) | Potential Cause (Off-Target) | Troubleshooting/Validation Steps |
| Greater-than-expected cytotoxicity in a Wnt-independent cell line. | The cell line may have unappreciated dependence on other Tankyrase-regulated pathways (e.g., Hippo/YAP). | Inhibition of other essential cellular targets (e.g., other PARPs, kinases). | 1. Confirm Wnt pathway independence: Check for mutations in Wnt pathway components (e.g., APC, β-catenin).2. Perform a rescue experiment: Overexpress a drug-resistant Tankyrase mutant. If the phenotype is rescued, the effect is on-target.3. Use a structurally distinct Tankyrase inhibitor: Compare the effects with another potent and selective Tankyrase inhibitor (e.g., G007-LK). Similar results suggest an on-target effect. |
| Lack of efficacy in a known Wnt-dependent cancer cell line. | The inhibitor may not be reaching its intracellular target at a sufficient concentration. The specific cell line may have redundant signaling pathways that bypass the need for Tankyrase activity. | The inhibitor is being actively transported out of the cells by efflux pumps. | 1. Confirm target engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to Tankyrase in the cells.2. Verify Wnt pathway inhibition: Measure Axin stabilization and β-catenin degradation by Western blot. Use a Wnt reporter assay (e.g., TOP/FOP Flash) to confirm downstream pathway inhibition.3. Increase inhibitor concentration or incubation time: Perform a dose-response and time-course experiment. |
Issue 2: Inconsistent or Unexplained Phenotypes
| Observation | Potential Cause (On-Target) | Potential Cause (Off-Target) | Troubleshooting/Validation Steps |
| Phenotype does not correlate with the degree of Wnt pathway inhibition. | The observed phenotype is due to Tankyrase's role in other cellular processes like mitosis or telomere maintenance. | The phenotype is caused by the inhibition of an unrelated protein. | 1. Analyze cell cycle progression: Use flow cytometry to check for mitotic arrest.2. Assess telomere function: If applicable to your model system, analyze telomere length over time.3. Perform a knockdown/knockout experiment: Use siRNA or CRISPR to deplete Tankyrase 1 and/or 2 and see if the phenotype is recapitulated. |
| Variable results between experiments. | Inconsistent inhibitor concentration due to precipitation or degradation. Cellular stress responses altering the signaling landscape. | Off-target effects that are sensitive to minor variations in experimental conditions. | 1. Ensure inhibitor solubility: Prepare fresh stock solutions and verify solubility in your culture medium.2. Control for cellular stress: Monitor markers of cellular stress.3. Maintain consistent experimental conditions: Standardize cell density, passage number, and treatment duration. |
Experimental Protocols
Protocol 1: Western Blot for On-Target Validation (Axin Stabilization)
This protocol is to confirm that this compound is engaging its direct target, leading to the expected downstream molecular event.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a positive control (e.g., XAV939) and a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Axin1 or Axin2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular context. Ligand binding stabilizes the protein, leading to a higher melting temperature.
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control for a specific duration.
-
Cell Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the levels of Tankyrase 1/2 by Western blot. A shift in the melting curve to higher temperatures in the drug-treated samples indicates target engagement.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for troubleshooting off-target effects.
References
How to prevent Tankyrase-IN-5 degradation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the degradation of Tankyrase-IN-5 in experimental media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could degradation of the compound in my cell culture media be a factor?
A1: Yes, inconsistent results are a common indicator of compound instability. Small molecule inhibitors like this compound can degrade in aqueous cell culture media, leading to a decrease in the effective concentration over the course of an experiment and variability in your data.
Q2: What are the primary reasons this compound might be degrading in my media?
A2: Based on the common chemical moieties found in similar small molecule inhibitors, the primary causes of degradation in cell culture media are likely:
-
Hydrolysis: The breakdown of the molecule by water. The sulfonamide group, if present in the final structure of "this compound", can be susceptible to hydrolysis, a reaction that can be influenced by the pH of the media.
-
Oxidation: The phenoxy group, a common feature in similar inhibitors, can be prone to oxidation by reactive oxygen species that may be present in the media or generated by cellular processes.
-
Photodegradation: Exposure to light, especially UV rays from laboratory lighting, can cause degradation of compounds containing photosensitive groups like quinazolinones.
-
Adsorption: The compound may adsorb to the surface of plasticware, reducing its effective concentration in the media.
Q3: How can I determine if my batch of this compound is degrading?
A3: You can perform a stability study. This involves incubating this compound in your experimental media under the same conditions as your experiment (e.g., temperature, CO2 levels, light exposure) and measuring its concentration at different time points using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide: Preventing this compound Degradation
This guide provides solutions to common problems encountered with this compound stability in media.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time | Hydrolysis | - Maintain a stable pH of the culture medium using a robust buffering system (e.g., HEPES). The optimal pH should be determined empirically, but most cell culture media are buffered between pH 7.2 and 7.4.[1][2] - Prepare fresh dilutions of this compound in media immediately before each experiment. |
| Inconsistent results between experiments | Oxidation | - Supplement the cell culture media with antioxidants such as N-acetylcysteine (NAC) or ascorbic acid (Vitamin C) to scavenge free radicals.[3][4] The optimal concentration should be determined to ensure it doesn't affect your experimental model. - Minimize the exposure of the media containing the inhibitor to air by using tightly sealed containers and minimizing headspace. |
| Lower than expected efficacy | Photodegradation | - Protect your media and stock solutions from light by using amber tubes or wrapping containers in aluminum foil. - Minimize the exposure of your cell culture plates to direct light during incubation and analysis. |
| Variability between wells/plates | Adsorption to Plasticware | - Use low-retention plasticware for preparing and storing solutions of this compound.[5][6] - Consider using glass or polypropylene containers for stock solutions, as some compounds adsorb less to these materials compared to polystyrene.[6] |
| Precipitation of the compound in media | Poor Solubility | - Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[7] - When diluting into aqueous media, ensure rapid mixing to prevent precipitation. The final concentration of the organic solvent in the media should be kept low (typically <0.5%) to avoid solvent-induced cell toxicity. |
| Inactivation by serum components | Enzymatic Degradation | - If you suspect enzymatic degradation by components in fetal bovine serum (FBS), consider heat-inactivating the FBS before use. - Alternatively, perform experiments in serum-free media if your cell model allows, or use a defined, serum-free formulation. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, low-retention microcentrifuge tubes or glass vials
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Methodology:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Dilute the stock solution in the cell culture medium to the final working concentration you use in your experiments.
-
Aliquot the solution into multiple sterile, low-retention tubes.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.
-
Immediately analyze the concentration of this compound in the sample using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Protocol 2: Evaluating the Protective Effect of Antioxidants
Objective: To assess whether the addition of an antioxidant can prevent the degradation of this compound.
Materials:
-
Same as Protocol 1
-
Antioxidant of choice (e.g., N-acetylcysteine, Ascorbic Acid)
Methodology:
-
Prepare two sets of this compound solutions in your cell culture medium as described in Protocol 1.
-
To one set of solutions, add the antioxidant at a desired final concentration.
-
Incubate both sets of tubes at 37°C, 5% CO2.
-
At each time point, measure the concentration of this compound in both the antioxidant-treated and untreated samples.
-
Compare the stability profiles to determine the effectiveness of the antioxidant.
Data Presentation
Table 1: Stability of this compound in Different Media (Users can populate this table with their own experimental data)
| Time (hours) | Concentration in Medium A (µM) | Concentration in Medium B (µM) |
| 0 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 |
Table 2: Effect of Antioxidants on this compound Stability (Users can populate this table with their own experimental data)
| Time (hours) | Concentration without Antioxidant (µM) | Concentration with Antioxidant (µM) |
| 0 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for this compound instability.
References
- 1. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 2. ibisscientific.com [ibisscientific.com]
- 3. US8007737B2 - Use of antioxidants to prevent oxidation and reduce drug degradation in drug eluting medical devices - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Tankyrase-IN-5 treatment duration for optimal Axin stabilization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tankyrase inhibitors, with a focus on achieving optimal Axin stabilization. While direct experimental data for Tankyrase-IN-5 is limited in published literature, this guide leverages data from widely studied Tankyrase inhibitors like XAV939 and G007-LK to provide robust starting points for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Tankyrase inhibitors in stabilizing Axin?
Tankyrase inhibitors block the catalytic activity of Tankyrase 1 and 2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] In the canonical Wnt/β-catenin signaling pathway, Tankyrases poly(ADP-ribosyl)ate (PARylate) the scaffold protein Axin.[1][3][4][5][6] This PARsylation marks Axin for ubiquitination by the E3 ubiquitin ligase RNF146 and subsequent degradation by the proteasome.[2][4] By inhibiting Tankyrase activity, the degradation of Axin is prevented, leading to its accumulation and the stabilization of the β-catenin destruction complex.[1][3][5][6][7] This, in turn, promotes the degradation of β-catenin and downregulates Wnt signaling.[1][3][5][6]
Q2: What is the recommended treatment duration and concentration for this compound to achieve Axin stabilization?
As specific data for this compound is not extensively available, we recommend starting with a time-course and dose-response experiment. Based on data from other potent Tankyrase inhibitors, a general starting point would be:
-
Concentration Range: 10 nM - 1 µM. This compound is a potent inhibitor with reported IC50 values of 2.3 nM for TNKS1 and 7.9 nM for TNKS2.
-
Treatment Duration: 4 to 24 hours. Axin stabilization has been observed with other inhibitors in as little as 4-6 hours, with more robust stabilization often seen at 24 hours.[8][9][10]
We strongly advise performing a pilot experiment to determine the optimal conditions for your specific cell line and experimental setup.
Q3: How can I verify that the observed Axin stabilization is due to Tankyrase inhibition?
To confirm the on-target effect of your Tankyrase inhibitor, you can perform the following control experiments:
-
Use a structurally distinct Tankyrase inhibitor: Treat cells with another known Tankyrase inhibitor (e.g., XAV939, G007-LK) and check for a similar increase in Axin levels.
-
siRNA-mediated knockdown of TNKS1/2: Depleting Tankyrase levels using siRNA should phenocopy the effect of the inhibitor, leading to Axin stabilization.[10][11]
-
Western Blot for Tankyrase: Many Tankyrase inhibitors, like XAV939, have been shown to also increase the protein levels of Tankyrase itself, presumably by inhibiting its auto-degradation. Observing this effect can provide additional evidence of target engagement.[10]
Q4: Should I expect to see stabilization of both Axin1 and Axin2?
Yes, Tankyrase inhibitors have been shown to stabilize both Axin1 and Axin2.[10] However, the relative abundance of each isoform and the magnitude of stabilization can vary between different cell lines.[12] It is recommended to use antibodies specific for each isoform if you need to distinguish between them.
Troubleshooting Guide: Western Blotting for Axin Stabilization
This guide addresses common issues encountered when performing Western blots to assess Axin protein levels following treatment with Tankyrase inhibitors.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Axin Signal | 1. Low Protein Abundance: Axin is a low-abundance protein. | - Increase the amount of total protein loaded onto the gel (30-50 µg per lane is a good starting point).[13]- Use a positive control cell line known to express Axin at detectable levels.- Consider immunoprecipitation to enrich for Axin before Western blotting. |
| 2. Suboptimal Antibody Performance: The primary antibody may not be sensitive or specific enough. | - Use a validated antibody at the recommended dilution.[14]- Optimize the primary antibody concentration and incubation time (e.g., incubate overnight at 4°C).[15]- Ensure the blocking buffer is compatible with the antibody (e.g., some phospho-antibodies are not compatible with milk).[13] | |
| 3. Inefficient Protein Transfer: Poor transfer from the gel to the membrane. | - Confirm successful transfer by staining the membrane with Ponceau S before blocking.[14]- Optimize transfer time and voltage. For larger proteins like Axin (~96 kDa), a wet transfer overnight at 4°C is often recommended.[15] | |
| High Background | 1. Inadequate Blocking: The blocking step was not sufficient to prevent non-specific antibody binding. | - Increase the blocking time (e.g., 1-2 hours at room temperature).[16]- Use a fresh blocking solution (e.g., 5% non-fat dry milk or BSA in TBST).[14][16] |
| 2. Antibody Concentration Too High: The primary or secondary antibody concentration is excessive. | - Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and noise.[14] | |
| 3. Insufficient Washing: Wash steps were not stringent enough to remove unbound antibodies. | - Increase the number and duration of washes after primary and secondary antibody incubations (e.g., 3 x 10 minutes with TBST).[14] | |
| Non-Specific Bands | 1. Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins. | - Use a highly specific monoclonal antibody if available.- Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity.- Include a negative control (e.g., lysate from Axin knockout cells). |
| 2. Protein Degradation: Axin protein may be degrading during sample preparation. | - Always use fresh lysis buffer containing a protease inhibitor cocktail.[13]- Keep samples on ice at all times. |
Experimental Protocols
General Protocol for a Dose-Response and Time-Course Experiment
-
Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for different durations (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO) for each time point.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Proceed with the Western blot protocol as described below.
Detailed Protocol for Western Blotting of Axin1/2
-
Sample Preparation: Normalize the protein concentration of your cell lysates with lysis buffer and Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 30-50 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90 minutes or overnight at 30V at 4°C is recommended for a protein of Axin's size.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Axin1 or Axin2 (diluted in the blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Data Presentation
Table 1: Recommended Starting Concentrations and Treatment Times for Common Tankyrase Inhibitors
| Inhibitor | Cell Line Example | Concentration | Treatment Duration | Outcome | Reference |
| XAV939 | MDA-MB-231 | 10 µM | Overnight | Increased Axin1 & Axin2 | [10] |
| SW480 | 1-5 µM | 24 hours | Increased Axin1 & Axin2 | [12] | |
| HCT-116 | 5 µM | 24 hours | Increased Axin1 | [17] | |
| G007-LK | SW480 | 100 nM | Overnight | Increased Axin1 & Axin2 | [18] |
| SW480 | Not Specified | 6 - 24 hours | Increased Axin2 | [8][9] | |
| IWR-1-endo | MDA-MB-231 | 10 µM | Overnight | Increased Axin1 | [10] |
Note: Optimal conditions are cell-type dependent and should be empirically determined.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase inhibitors.
Caption: Experimental workflow for assessing Axin stabilization by Western blot.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. [PDF] Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling | Semantic Scholar [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 11. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 16. bosterbio.com [bosterbio.com]
- 17. researchgate.net [researchgate.net]
- 18. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Tankyrase-IN-5 Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Tankyrase-IN-5 during in vivo animal studies. The primary focus is on mitigating the common on-target gastrointestinal toxicity associated with tankyrase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
A1: The primary toxicity of tankyrase inhibitors, including presumably this compound, is on-target and stems from the inhibition of the Wnt/β-catenin signaling pathway in the gastrointestinal (GI) tract.[1] This pathway is crucial for the proliferation and homeostasis of intestinal stem cells.[1] Inhibition of tankyrase leads to the stabilization of Axin, a key component of the β-catenin destruction complex, which in turn leads to the degradation of β-catenin and suppression of Wnt signaling. While this is the desired anti-tumor effect in Wnt-dependent cancers, it also disrupts the normal renewal of the intestinal epithelium, leading to toxicities such as enteritis, villus blunting, epithelial degeneration, and inflammation.[1]
Q2: What are the typical clinical signs of this compound toxicity in mice?
A2: Common clinical signs of intestinal toxicity in mice treated with tankyrase inhibitors include body weight loss, diarrhea, and general morbidity (e.g., hunched posture, ruffled fur, decreased activity).[2] At higher doses, this can progress to more severe conditions like necrotizing and ulcerative enteritis, potentially leading to the need for euthanasia.[1]
Q3: Is the intestinal toxicity of tankyrase inhibitors reversible?
A3: Studies with other tankyrase inhibitors, such as G-631, have shown that at tolerated, sub-therapeutic doses, the intestinal toxicity can be fully reversible after a recovery period (e.g., 14 days).[1] However, at higher, more therapeutically relevant doses that cause severe intestinal damage, the toxicity may only be partially reversible, with some residual scarring and inflammation.[1]
Q4: What is the therapeutic index of tankyrase inhibitors?
A4: The therapeutic index for many tankyrase inhibitors has been reported to be narrow, often less than 1 in mouse models, which highlights the challenge of separating anti-tumor efficacy from intestinal toxicity.[1] However, newer inhibitors like OM-153 have shown a more promising therapeutic window in preclinical models.[3][4][5][6][7]
Q5: Are there alternative dosing strategies to mitigate toxicity?
A5: Yes, intermittent dosing schedules are a key strategy to manage toxicity. By allowing for periods of recovery, the intestinal epithelium can regenerate, potentially improving the overall tolerability of the treatment. While specific intermittent schedules for this compound are not published, protocols for other targeted therapies often involve schedules like 2-5 days of treatment followed by a drug-free period. Combination therapies with other anti-cancer agents may also allow for the use of lower, less toxic doses of the tankyrase inhibitor.[2]
Troubleshooting Guides
Issue 1: Significant Body Weight Loss (>15%) and Severe Diarrhea Observed
Possible Cause: The current dose of this compound is above the maximum tolerated dose (MTD) for the chosen strain and dosing schedule.
Solutions:
-
Dose Reduction: Immediately reduce the dose by 25-50%.
-
Implement Intermittent Dosing: Switch from a continuous daily dosing schedule to an intermittent one. A starting point could be 5 days on, 2 days off, or dosing every other day. This allows the intestinal epithelium time to recover.
-
Supportive Care:
-
Provide supplemental hydration with subcutaneous injections of sterile saline or Lactated Ringer's solution (1-2 mL per 25g mouse, once or twice daily as needed).
-
Offer a highly palatable and digestible diet, such as a hydrogel or recovery food, to encourage nutritional intake.
-
-
Monitor Closely: Weigh the animals daily. If body weight continues to decline or clinical signs worsen, a further dose reduction or cessation of treatment may be necessary.
Issue 2: Moderate, Persistent Diarrhea and Gradual Weight Loss (5-15%)
Possible Cause: The dose is near the MTD, and cumulative toxicity is developing.
Solutions:
-
Formulation Check: Ensure the formulation is homogenous and the vehicle is well-tolerated. For poorly soluble compounds like many inhibitors, the vehicle itself can contribute to GI upset. Consider optimizing the formulation (see Experimental Protocols section).
-
Introduce Supportive Care:
-
Adjust Dosing Schedule: If not already on an intermittent schedule, implement one. If already on an intermittent schedule, consider extending the drug-free period (e.g., from 2 days off to 3-4 days off).
Issue 3: Lack of Anti-Tumor Efficacy at Tolerated Doses
Possible Cause: The therapeutic window is very narrow, and the tolerated dose is below the effective dose.
Solutions:
-
Combination Therapy: Explore combining a well-tolerated dose of this compound with another anti-cancer agent. For example, tankyrase inhibitors have been shown to synergize with CDK4/6 inhibitors or EGFR inhibitors.[2] This may allow for a significant anti-tumor effect at a dose of this compound that does not cause severe toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of this compound in plasma and tumor tissue to confirm that it is reaching the target at sufficient levels. Assess pharmacodynamic markers of Wnt pathway inhibition in the tumor (e.g., Axin2 levels) to correlate target engagement with efficacy.
-
Re-evaluate the Model: Confirm that the tumor model being used is indeed sensitive to Wnt pathway inhibition. Not all tumor models, even those with APC mutations, respond robustly to tankyrase inhibition.
Quantitative Data Summary
Table 1: In Vivo Efficacy and Toxicity of Selected Tankyrase Inhibitors
| Inhibitor | Animal Model | Dose and Schedule | Efficacy (Tumor Growth Inhibition) | Toxicity Observations | Reference |
| G-631 | SW403 Xenograft | 100 mg/kg/day, QD | Weak anti-tumor activity | ~10% body weight loss. Doses of 25 and 50 mg/kg BID were not tolerated (>10% body weight loss). | [12] |
| G007-LK | COLO-320DM Xenograft | 20 mg/kg, BID | 61% TGI | >10% body weight loss was observed at doses above 20 mg/kg BID. | [6] |
| G007-LK | COLO-320DM Xenograft | 30 mg/kg, BID | Not specified | Led to moribundity and death due to intestinal toxicity. | [6] |
| OM-153 | COLO-320DM Xenograft | 0.33 - 10 mg/kg, BID | 74% - 85% TGI | 10 mg/kg BID was well-tolerated with intact intestinal architecture. 100 mg/kg BID led to body weight loss and intestinal damage. | [3][4][5][6][7] |
| RK-287107 | COLO-320DM Xenograft | 100 mg/kg, QD (i.p.) | 32.9% TGI | No detectable effect on body weight. | [5] |
| XAV939 | HepG2 Xenograft | Intratumoral injections every 3rd day | Significant growth inhibition | No significant changes in body weight with local injection. | [13] |
Experimental Protocols
Protocol 1: Formulation of a Tankyrase Inhibitor for Oral Gavage in Mice
This protocol is adapted from studies with the tankyrase inhibitor G007-LK and is a suitable starting point for poorly soluble inhibitors like this compound.[3]
Materials:
-
This compound powder
-
Dimethylsulfoxide (DMSO)
-
Cremophor EL
-
Miglyol 810N
-
Ethanol
-
Phosphate Buffered Saline (PBS) or Saline
Procedure:
-
Prepare the vehicle solution by mixing the components in the following ratio: 15% DMSO, 17.5% Cremophor EL, 8.75% Miglyol 810N, 8.75% ethanol, and 50% PBS.
-
Weigh the required amount of this compound powder to achieve the desired final concentration.
-
First, dissolve the this compound powder in DMSO.
-
Add the Cremophor EL, Miglyol 810N, and ethanol to the DMSO/inhibitor mixture and vortex thoroughly.
-
Slowly add the PBS while vortexing to create a stable emulsion/suspension.
-
Administer the formulation to mice via oral gavage at a volume appropriate for the animal's weight (typically 5-10 mL/kg).
-
Always prepare the formulation fresh daily and keep it well-mixed during dosing.
Protocol 2: Toxicity Monitoring in Mice
Procedure:
-
Clinical Observations: Observe the animals at least once daily for any signs of toxicity, including changes in posture, activity level, fur condition, and the presence of diarrhea.
-
Body Weight: Measure and record the body weight of each animal daily for the first week of treatment, and at least three times per week thereafter.
-
Food and Water Intake: Monitor food and water consumption, as a significant decrease can be an early indicator of toxicity.
-
Diarrhea Scoring: If diarrhea is observed, use a scoring system to quantify its severity (e.g., 0 = normal pellets, 1 = soft pellets, 2 = unformed/pasty stool, 3 = watery stool).
-
Endpoint Criteria: Establish clear humane endpoint criteria before starting the study. This should include a predefined percentage of body weight loss (e.g., 20% of initial weight) and/or a certain score for overall clinical condition, at which point the animal will be euthanized.
-
Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, collect the gastrointestinal tract (duodenum, jejunum, ileum, and colon) for histopathological analysis. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess for villus blunting, crypt damage, inflammation, and necrosis.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound action.
Caption: Experimental workflow for assessing efficacy and toxicity of this compound.
References
- 1. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with Tankyrase-IN-5
Welcome to the troubleshooting guide for Tankyrase-IN-5. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm using this compound to inhibit Wnt/β-catenin signaling, but I'm not seeing the expected decrease in cell viability. Why might this be?
A1: While this compound is a potent inhibitor of Tankyrase 1 and 2, its effect on cell proliferation can be context-dependent. Several factors may contribute to a lack of decreased cell viability:
-
Serum Conditions: Some cell lines only exhibit sensitivity to tankyrase inhibitors under low-serum conditions.[1] The presence of growth factors in high-serum media may activate alternative survival pathways that compensate for Wnt/β-catenin inhibition.
-
Cell Line Dependence: The anti-proliferative effect of tankyrase inhibitors varies significantly across different cancer cell lines.[2] Some cell lines may not be dependent on the Wnt/β-catenin pathway for survival, or they may have mutations downstream of the β-catenin destruction complex.
-
Synergistic Interactions: Tankyrase inhibitors have been shown to be more effective when combined with other targeted therapies. For example, synergistic effects have been observed with EGFR and CDK4/6 inhibitors.[1] Your cell line may require co-inhibition of a parallel signaling pathway to induce cell death.
Troubleshooting Steps:
-
Repeat the cell viability assay using low-serum (e.g., 2% FBS) media.
-
Characterize the Wnt/β-catenin pathway status of your cell line (e.g., APC, β-catenin mutation status).
-
Consider combination treatments with inhibitors of pathways known to crosstalk with Wnt signaling, such as EGFR or PI3K/AKT.
Q2: I've observed an accumulation of Axin1 upon treatment with this compound, as expected. However, I'm also seeing some unexpected changes in other signaling pathways. Is this normal?
A2: Yes, this is a documented phenomenon. While the primary mechanism of tankyrase inhibitors is the stabilization of Axin and subsequent inhibition of the Wnt/β-catenin pathway, they can also impact other signaling cascades.[2][3]
-
YAP/TAZ Signaling: Tankyrases have been shown to regulate the degradation of Angiomotin (AMOT) proteins. Inhibition of tankyrase can lead to the stabilization of AMOT, which in turn sequesters the transcriptional co-activators YAP and TAZ in the cytoplasm, thereby inhibiting their activity.[2][4]
-
PI3K/AKT Signaling: Tankyrase can PARsylate and promote the degradation of the tumor suppressor PTEN.[5] Inhibition of tankyrase can stabilize PTEN, leading to reduced AKT phosphorylation and downstream signaling.
-
Telomere Maintenance: Tankyrase was initially identified for its role in telomere length regulation.[6][7] Long-term exposure to tankyrase inhibitors can lead to telomeric shortening, independent of their effects on Wnt signaling.[6]
Experimental Confirmation: To confirm these off-target effects, you can perform Western blots for key proteins in these pathways (e.g., p-AKT, total AKT, YAP, TAZ, PTEN) or use reporter assays for YAP/TAZ transcriptional activity.
Q3: I performed a proteasome inhibition experiment alongside this compound treatment, expecting to see an enhanced accumulation of Axin. Instead, the effect was blocked. Why did this happen?
A3: This is a key unexpected finding that reveals the complexity of the cellular response to tankyrase inhibition. The formation of Axin-positive puncta, which are sites of β-catenin degradation, following tankyrase inhibitor treatment is surprisingly dependent on a functional proteasome.
Co-treatment with a proteasome inhibitor like MG132 blocks the ability of tankyrase inhibitors to induce the formation of these degradation-competent Axin puncta. This suggests that the proteasome is required for the proper assembly or function of the β-catenin destruction complex when tankyrase is inhibited.
Troubleshooting Guides
Issue: Inconsistent Western Blot Results for β-catenin Degradation
Symptoms:
-
Variable levels of Axin1/2 stabilization with this compound treatment.
-
Inconsistent reduction in total or active β-catenin levels.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Lysis Buffer | Use a RIPA or similar buffer containing protease and phosphatase inhibitors to ensure complete cell lysis and prevent protein degradation. |
| Incorrect Antibody Dilution | Titrate your primary antibodies for Axin1, Axin2, and β-catenin to determine the optimal concentration for your specific cell line and experimental conditions. |
| Variable Treatment Times | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration of this compound treatment for observing maximal Axin stabilization and β-catenin degradation in your cell model. |
| Cell Density | Ensure consistent cell seeding density across all wells/plates, as confluency can affect signaling pathway activity. |
Issue: Discrepancy Between Cell Viability and Target Engagement
Symptoms:
-
Successful stabilization of Axin1/2 confirmed by Western blot.
-
No significant decrease in cell viability as measured by MTT or similar assays.
Possible Causes & Solutions:
| Cause | Solution |
| Redundant Survival Pathways | The cell line may rely on other pathways for survival (e.g., MAPK, PI3K/AKT). Investigate the activity of these pathways and consider combination inhibitor studies. |
| Cytostatic vs. Cytotoxic Effect | This compound may be inducing cell cycle arrest rather than apoptosis. Perform cell cycle analysis (e.g., by flow cytometry) and apoptosis assays (e.g., Annexin V staining) to distinguish between these effects. |
| Long-term vs. Short-term Effects | The anti-proliferative effects of tankyrase inhibition may only become apparent after prolonged treatment due to effects on telomere maintenance. Consider longer-term colony formation assays. |
Quantitative Data Summary
Table 1: IC50 Values of this compound
| Target | IC50 (nM) |
| TNKS1 | 2.3 |
| TNKS2 | 7.9 |
Data from MedchemExpress.[8]
Table 2: Example Cellular Effects of Tankyrase Inhibition (using G007-LK)
| Cell Line | GI50 (nM) | Effect on MYC Protein | Effect on Cyclin D1 Protein |
| UO-31 (Renal) | < 200 | Reduced | Reduced |
| OVCAR-4 (Ovarian) | < 200 | Reduced | Reduced |
| ABC-1 (Lung) | < 200 | Reduced | Reduced |
| COLO 320DM (Colon) | < 200 | Reduced | Reduced |
| RKO (Colon) | > 1000 | No Change | No Change |
Adapted from a study on the TNKS1/2 inhibitor G007-LK.[2]
Experimental Protocols
Western Blot for Axin1 and β-catenin
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
Sample Preparation & Electrophoresis:
-
Mix cell lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against Axin1 (e.g., 1:1000 dilution) and β-catenin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate at 37°C for 3-4 hours.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Immunoprecipitation of Tankyrase Interaction Partners
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
-
Pre-clearing:
-
Incubate the lysate with Protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., Axin1) or an isotype control antibody overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting for Tankyrase and other potential interaction partners.
-
Visualizations
Caption: Canonical Wnt/β-catenin pathway and the mechanism of this compound action.
References
- 1. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase inhibition interferes with junction remodeling, induces leakiness, and disturbs YAP1/TAZ signaling in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Epstein-Barr Virus OriP Function by Tankyrase, a Telomere-Associated Poly-ADP Ribose Polymerase That Binds and Modifies EBNA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tankyrase - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
Best practices for long-term storage of Tankyrase-IN-5
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Tankyrase-IN-5.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
Upon receipt, the solid form of this compound should be stored at -20°C.[1][2] When stored correctly in a tightly sealed vial, the compound is expected to be stable for up to three years.[2] Although it is shipped at room temperature, it is crucial to transfer it to the recommended long-term storage temperature as soon as it arrives.[1] Short periods at temperatures higher than recommended, such as during shipping, are unlikely to significantly affect the product's efficacy.[3]
Q2: What is the best way to prepare and store stock solutions of this compound?
For preparing a stock solution, Dimethyl sulfoxide (DMSO) is a commonly used solvent.[1][2] To minimize degradation and maintain the integrity of the compound, it is highly recommended to prepare aliquots of the stock solution in tightly sealed vials.[1] This practice helps to avoid repeated freeze-thaw cycles which can compromise the stability of the inhibitor.[2]
Q3: What are the recommended temperatures and duration for storing stock solutions?
Once prepared, stock solutions should be stored at -20°C or -80°C.[2] Solutions stored at -20°C are generally usable for up to one month, while storage at -80°C can extend the stability for up to six months.[1][3][4]
Q4: What initial steps should I take before opening the vial of solid this compound?
Before opening the vial for the first time, it is good practice to centrifuge it briefly.[1] This ensures that all the powder, which may have become dislodged and adhered to the cap or walls during shipping, is collected at the bottom of the vial.[1] Also, allow the product to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation from forming inside the vial.[3]
Q5: How do I prepare a working solution from the DMSO stock solution for cell-based assays?
To prepare a working solution, the DMSO stock solution can be directly diluted into the cell culture medium.[1] It is critical to ensure that the final concentration of DMSO in the cell culture is low, typically less than 0.5%, to avoid any cytotoxic effects on the cells.[1]
Storage Condition Summary
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[2] | Keep vial tightly sealed.[3] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1][3][4] | Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | Up to 6 months[1][4] | Ideal for longer-term storage of solutions. |
Troubleshooting Guide
Q1: The this compound powder is not dissolving easily in DMSO. What should I do?
If you encounter solubility issues, you can try the following steps:
-
Gentle Warming: Warm the solution at 37°C for about 10 minutes.[4] Some protocols suggest warming up to 50°C may be acceptable, but care should be taken to prevent degradation.[2]
-
Sonication: Use an ultrasonic bath to agitate the solution for a period of time, which can aid in dissolution.[2][4]
-
Solvent Quality: Ensure your DMSO is of high quality and has not absorbed moisture, as this can affect solubility.[2]
Q2: I see precipitation in my working solution after diluting the DMSO stock in the aqueous medium. How can I resolve this?
Precipitation can occur when a compound with low aqueous solubility is transferred from a high-concentration organic stock to a culture medium. To address this:
-
Check Final Concentration: Ensure the final concentration of the inhibitor in your working solution does not exceed its solubility limit in the aqueous medium.
-
Vortex and Observe: Vigorously mix the working solution by vortexing or repeated pipetting.[2] Let it stand for about 10 minutes and then check for precipitation again, for instance, by examining a drop under a microscope.[2]
-
Increase Solvent Concentration (with caution): While not always possible for cellular assays, for some in vitro biochemical assays, slightly increasing the final percentage of DMSO might be an option. However, always consider the tolerance of your experimental system to the solvent.[1]
Q3: The inhibitor was left at room temperature for a day by mistake. Is it still usable?
Most small molecule inhibitors are stable as a powder at room temperature for short durations, including shipping times.[1][3] While long-term storage should strictly be at -20°C, a brief period at room temperature is unlikely to cause significant degradation. For stock solutions, stability outside of recommended temperatures is less certain. If you have concerns, it may be prudent to use a fresh aliquot or compare its activity to a properly stored sample if possible.
Q4: How can I ensure my working solution is sterile?
To prepare a sterile working solution, it is recommended to filter it through a 0.2 µm microfilter after the final dilution step.[1] Since DMSO is bactericidal, stock solutions in pure DMSO are less prone to bacterial contamination.[1] Always follow sterile protocols and use sterile instruments and environments when preparing solutions for cell culture.[1]
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Equilibration: Allow the vial of solid this compound to warm to room temperature for at least 60 minutes before opening.[3]
-
Centrifugation: Centrifuge the vial briefly to ensure all the powder is at the bottom.[1]
-
Stock Solution Preparation:
-
Under sterile conditions, add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Recap the vial and vortex thoroughly. If needed, use gentle warming (37°C) or sonication to ensure complete dissolution.[4]
-
-
Aliquoting and Storage:
-
Working Solution Preparation:
-
When ready to use, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution directly into your pre-warmed cell culture medium to the final desired experimental concentration.
-
Ensure the final DMSO concentration in the medium is below 0.5%.[1]
-
Mix the working solution well by gentle pipetting or vortexing before adding it to your cells.
-
Visualizations
Caption: Workflow for handling and preparation of this compound.
Caption: this compound action on the Wnt/β-catenin signaling pathway.
References
Validation & Comparative
Comparative Analysis of Tankyrase Inhibitors in APC-Mutant Colorectal Cancer
A comprehensive guide for researchers and drug development professionals on the performance of leading tankyrase inhibitors in preclinical models of Adenomatous Polyposis Coli (APC)-mutant colorectal cancer (CRC).
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide, with a majority of cases initiated by mutations in the APC gene. These mutations lead to the constitutive activation of the Wnt/β-catenin signaling pathway, a key driver of tumorigenesis. Tankyrase 1 and 2 (TNKS1/2) are enzymes that play a crucial role in this pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of tankyrase activity stabilizes Axin, leading to the suppression of Wnt/β-catenin signaling and offering a promising therapeutic strategy for APC-mutant CRC.
This guide provides a comparative overview of several key tankyrase inhibitors, with a focus on their preclinical efficacy in APC-mutant CRC models. While a specific search for "Tankyrase-IN-5" did not yield dedicated preclinical data, this guide focuses on other well-characterized inhibitors such as G007-LK, XAV939, and OM-153 to provide a valuable comparative resource.
Data Presentation: Quantitative Comparison of Tankyrase Inhibitors
The following tables summarize the biochemical potency and cellular activity of various tankyrase inhibitors based on published preclinical data.
Table 1: In Vitro Potency of Tankyrase Inhibitors
| Inhibitor | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Wnt Reporter Assay IC50 | Reference(s) |
| G007-LK | TNKS1/2 | 46 nM[1] | 25 nM[1] | ~50% inhibition in most CRC lines[1] | [1] |
| XAV939 | TNKS1/2 | 11 nM[2] | 4 nM | Not specified | [2] |
| IWR-1 | TNKS1/2 | 131 nM[2] | Not specified | Not specified | [2] |
| OM-153 | TNKS1/2 | 13 nM[3] | 2 nM[3] | 0.63 nM (HEK293 cells)[3] | [3] |
| WIKI4 | TNKS1/2 | 26 nM[2] | Low nM range[2] | Not specified | [2] |
| NVP-TNKS656 | TNKS1/2 | Not specified | Not specified | Not specified | [4] |
Table 2: Cellular Efficacy of Tankyrase Inhibitors in APC-Mutant CRC Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference(s) |
| G007-LK | COLO-320DM | Colony Formation | Inhibition of colony growth | Effective | [5] |
| HCT-15 | S-phase reduction | Decreased from 28% to 18% | Effective | [5] | |
| DLD-1 | Colony Formation | No significant inhibition | Ineffective | [5] | |
| SW403 | Colony Formation | Inhibition of colony growth | Effective | [5] | |
| OM-153 | COLO-320DM | Cell Growth (MTS) | GI50 | 10 nM | [6][7] |
| RKO | Cell Growth (MTS) | GI50 | >10,000 nM | [6][7] | |
| XAV939 | SW480, SW620 | Apoptosis (with 5-FU/DDP) | Increased apoptosis | Synergistic effect | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological mechanisms and experimental approaches, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibitors.
Caption: Experimental workflow for evaluating tankyrase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of tankyrase inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: APC-mutant CRC cells (e.g., COLO-320DM, SW403) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the tankyrase inhibitor (e.g., G007-LK, OM-153) or vehicle control (DMSO) for 72-96 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.
Colony Formation Assay
-
Cell Seeding: Cells are seeded at a low density (e.g., 500-1000 cells per well) in 6-well plates.
-
Compound Treatment: The following day, cells are treated with the tankyrase inhibitor or vehicle control. The medium containing the compound is replaced every 3-4 days.
-
Colony Growth: Cells are allowed to grow for 10-14 days until visible colonies are formed.
-
Staining: Colonies are fixed with methanol and stained with 0.5% crystal violet solution.
-
Quantification: The number of colonies (typically >50 cells) is counted manually or using an automated colony counter.
Western Blot Analysis
-
Cell Lysis: Cells treated with the tankyrase inhibitor are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against Axin1, Axin2, β-catenin, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: 5-10 million APC-mutant CRC cells (e.g., COLO-320DM) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Compound Administration: The tankyrase inhibitor is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement.
Conclusion
The inhibition of tankyrase presents a compelling therapeutic strategy for the treatment of APC-mutant colorectal cancer. The preclinical data for inhibitors like G007-LK and OM-153 demonstrate potent and selective activity in suppressing Wnt/β-catenin signaling and inhibiting tumor growth. The choice of inhibitor for further development will depend on a comprehensive evaluation of efficacy, selectivity, pharmacokinetic properties, and the therapeutic window. The methodologies and comparative data presented in this guide are intended to aid researchers and drug developers in this critical evaluation process. Further investigation into novel inhibitors and the identification of predictive biomarkers will be crucial for the successful clinical translation of this targeted therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Rescue Experiments for Tankyrase-IN-5 Induced Phenotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular phenotypes induced by Tankyrase inhibitors and outlines experimental strategies for their rescue. While this document focuses on the hypothetical inhibitor Tankyrase-IN-5 , the principles and data presented are based on well-characterized, publicly available Tankyrase inhibitors such as XAV939 and G007-LK, providing a framework for the evaluation of novel compounds.
Introduction to Tankyrase and its Inhibition
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] They play crucial roles in various cellular processes, including the regulation of Wnt/β-catenin signaling, telomere length homeostasis, and YAP signaling.[1][2][3][4] A primary mechanism of action for Tankyrase inhibitors is the stabilization of AXIN1 and AXIN2, key scaffolding proteins in the β-catenin destruction complex.[5][6][7] By inhibiting the PARsylation of AXIN by Tankyrase, these inhibitors prevent its ubiquitination and subsequent proteasomal degradation.[5][8][9] This leads to the suppression of the canonical Wnt signaling pathway, which is often hyperactivated in various cancers.[5][8][10]
The inhibition of Tankyrase activity leads to several distinct cellular phenotypes, which are the focus of this guide. Understanding these phenotypes and how to "rescue" them is critical for validating the on-target effects of new inhibitors like this compound and for elucidating the downstream consequences of Tankyrase inhibition.
Phenotypes Induced by Tankyrase Inhibition
The primary phenotypes observed upon treatment with Tankyrase inhibitors are linked to the modulation of the Wnt/β-catenin and YAP signaling pathways.
-
Stabilization of Axin Proteins: The most direct consequence of Tankyrase inhibition is the accumulation of AXIN1 and AXIN2 proteins.[5][6][7]
-
Downregulation of Wnt/β-catenin Signaling: Increased Axin levels lead to enhanced degradation of β-catenin, resulting in decreased transcription of Wnt target genes such as AXIN2 and c-Myc.[6][10]
-
Inhibition of Cell Proliferation: In cancer cell lines with activating mutations in the Wnt pathway (e.g., APC mutations), Tankyrase inhibitors can suppress cell growth and colony formation.[6][10]
-
Stabilization of Angiomotin Proteins and YAP Signaling Inhibition: Tankyrases also regulate the stability of angiomotin (AMOT) proteins, which are negative regulators of the YAP signaling pathway.[3] Inhibition of Tankyrase leads to AMOT stabilization and subsequent inhibition of YAP activity.[3]
-
Intestinal Toxicity: A potential in vivo phenotype associated with potent Wnt signaling inhibition is intestinal toxicity, characterized by damage to the intestinal epithelium.[7]
Comparative Data of Tankyrase Inhibitors
While specific data for this compound is not publicly available, the following table summarizes the biochemical and cellular potencies of well-established Tankyrase inhibitors. This provides a benchmark for evaluating the performance of novel inhibitors.
| Inhibitor | Target(s) | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Cellular Wnt Signaling IC50 (nM) | Reference |
| XAV939 | TNKS1/2 | 11 | 4 | ~250 (DLD-1 cells) | [11] |
| G007-LK | TNKS1/2 | 46 | 25 | 50 | [12][13] |
| IWR-1 | TNKS1/2 | 131 | 58 | Not specified | [8] |
| RK-287107 | TNKS1/2 | 42.2 | 42.3 | ~449 (COLO-320DM cells) | [8] |
| This compound | TBD | TBD | TBD | TBD |
IC50 values can vary depending on the assay conditions.
Rescue Experiments: Validating On-Target Effects
Rescue experiments are essential to confirm that an observed phenotype is a direct result of the inhibition of the intended target. In the context of Tankyrase inhibitors, a rescue experiment would typically involve restoring Tankyrase activity in the presence of the inhibitor and observing a reversal of the induced phenotype.
Experimental Protocol: siRNA-mediated Rescue of Axin Stabilization
This protocol describes a rescue experiment to determine if the stabilization of Axin1 protein by this compound is due to on-target inhibition of Tankyrase. The strategy involves silencing endogenous Tankyrase with siRNA and then introducing a siRNA-resistant, wild-type or catalytically inactive version of the enzyme.
1. Cell Culture and siRNA Transfection:
- Culture a Wnt-dependent cancer cell line (e.g., SW480 or DLD-1) in appropriate media.
- Transfect cells with siRNAs targeting the 3' UTR of both TNKS1 and TNKS2 to deplete the endogenous proteins. A non-targeting siRNA should be used as a control.
2. Transduction with Rescue Constructs:
- Following siRNA transfection, transduce the cells with lentiviral vectors expressing either:
- siRNA-resistant wild-type TNKS2.
- siRNA-resistant catalytically inactive TNKS2 (e.g., M1054V mutant).[14]
- An empty vector control.
- The use of a low multiplicity of infection (MOI) is recommended to avoid overexpression artifacts.[14]
3. Treatment with this compound:
- After allowing time for the expression of the rescue constructs, treat the cells with this compound at a concentration known to induce Axin1 stabilization. A vehicle control (e.g., DMSO) should be included.
4. Western Blot Analysis:
- Lyse the cells and perform Western blot analysis to assess the protein levels of:
- Axin1
- TNKS1 and TNKS2 (to confirm knockdown and expression of rescue constructs)
- β-catenin
- A loading control (e.g., GAPDH or β-actin)
5. Expected Results and Interpretation:
- No Rescue (Empty Vector): In cells with endogenous Tankyrase knocked down and treated with this compound, Axin1 levels will be high.
- Successful Rescue (Wild-Type TNKS2): The expression of siRNA-resistant wild-type TNKS2 should lead to the degradation of Axin1, even in the presence of the siRNA, but this degradation will be blocked by an effective on-target inhibitor like this compound.
- No Rescue (Catalytically Inactive TNKS2): The expression of the catalytically inactive TNKS2 mutant will not be able to rescue the Axin1 stabilization phenotype, demonstrating that the catalytic activity of Tankyrase is required for Axin1 degradation.[14]
Visualizing Key Pathways and Workflows
To better understand the mechanisms and experimental designs discussed, the following diagrams have been generated.
Caption: Wnt/β-catenin signaling pathway with and without Tankyrase inhibition.
Caption: Workflow for a siRNA-based rescue experiment.
Caption: Logical framework of a rescue experiment.
Conclusion
This guide provides a comprehensive overview of the cellular phenotypes induced by Tankyrase inhibitors and a detailed framework for conducting rescue experiments to validate the on-target effects of novel compounds like this compound. By comparing the activity of new inhibitors to established compounds and by performing rigorous rescue experiments, researchers can confidently assess the therapeutic potential and mechanism of action of next-generation Tankyrase-targeted therapies.
References
- 1. Tankyrase (PARP5) Inhibition Induces Bone Loss through Accumulation of Its Substrate SH3BP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase - Wikipedia [en.wikipedia.org]
- 5. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening [mdpi.com]
- 11. XAV 939 | Tankyrase Inhibitors: R&D Systems [rndsystems.com]
- 12. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. ovid.com [ovid.com]
Comparative Analysis of Tankyrase-IN-5 and Other Tankyrase Inhibitors in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the activity of Tankyrase-IN-5 and other notable Tankyrase inhibitors across various cancer cell lines. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways and workflows to facilitate informed decisions in research and development.
Introduction to Tankyrase Inhibition
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in various cellular processes, most notably in the Wnt/β-catenin signaling pathway. By PARsylating (poly-ADP-ribosylating) Axin, a key component of the β-catenin destruction complex, Tankyrases mark it for ubiquitination and subsequent proteasomal degradation. This leads to the stabilization of β-catenin, its translocation to the nucleus, and the activation of Wnt target genes, which are often implicated in cancer development and progression. Consequently, inhibiting Tankyrase activity presents a promising therapeutic strategy for cancers with aberrant Wnt signaling.
This guide focuses on this compound (also known as Compound 30f), an analogue of the potent Tankyrase inhibitor MSC2504877. While specific cellular activity data for this compound is limited in publicly available literature, this guide provides its enzymatic activity and draws comparisons with other well-characterized Tankyrase inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro enzymatic and cellular activities of this compound and other selected Tankyrase inhibitors.
Table 1: Enzymatic Activity of Tankyrase Inhibitors
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |
| This compound (Compound 30f) | 2.3 [1][2][3][4][5] | 7.9 [1][2][3][4][5] |
| MSC2504877 | 0.7 | 0.8 |
| G007-LK | 46 | 25 |
| XAV939 | 11 | 4 |
| RK-287107 | 42.2 | 42.3 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate higher potency.
Table 2: Cellular Activity of Tankyrase Inhibitors in Colorectal Cancer Cell Lines
| Inhibitor | Cell Line | Genotype | Cellular Activity (GI50/IC50, µM) |
| MSC2504877 | COLO 320DM | APC mutant (short) | ~0.01 |
| G007-LK | COLO 320DM | APC mutant (short) | 0.02 |
| G007-LK | SW480 | APC mutant (long) | >10 |
| RK-287107 | COLO-320DM | APC mutant (short) | 0.449 |
| RK-287107 | SW403 | APC mutant (short) | Not specified, but high sensitivity |
| XAV939 | SW480 | APC mutant (long) | Induces Axin stabilization |
Note: GI50 (50% growth inhibition) and cellular IC50 values represent the concentration of the inhibitor required to inhibit cell growth or a specific cellular process by 50%. The sensitivity of colorectal cancer cell lines to Tankyrase inhibitors is often correlated with the type of Adenomatous Polyposis Coli (APC) gene mutation. Cell lines with "short" truncating mutations in APC, which lack all β-catenin binding sites, tend to be more sensitive.
Mandatory Visualization
Wnt/β-catenin Signaling Pathway and Point of Intervention
Caption: Wnt/β-catenin signaling pathway with this compound inhibition point.
Experimental Workflow for Assessing Tankyrase Inhibitor Activity
Caption: General experimental workflow for evaluating Tankyrase inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the Tankyrase inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value by plotting the viability against the log of the inhibitor concentration.
Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Transfection: Co-transfect cells in a 24-well plate with a TCF/LEF-responsive luciferase reporter plasmid (TOP Flash) or a negative control with mutated TCF/LEF binding sites (FOP Flash), along with a Renilla luciferase plasmid for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours, treat the cells with the Tankyrase inhibitor or vehicle control.
-
Incubation: Incubate for an additional 24-48 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the TOP Flash and FOP Flash luciferase activities to the Renilla luciferase activity. The Wnt signaling activity is expressed as the ratio of TOP/FOP normalized values.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as Axin and β-catenin.
-
Cell Lysis: Treat cells with the Tankyrase inhibitor for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Then, incubate the membrane with primary antibodies against Axin, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This compound is a highly potent enzymatic inhibitor of both Tankyrase 1 and 2. While direct cellular data for this specific compound is not widely published, the data available for its parent compound, MSC2504877, and other structurally related inhibitors suggest that it is likely to be effective in cancer cell lines with a dependency on the Wnt/β-catenin signaling pathway, particularly those with specific APC mutations. The provided experimental protocols offer a robust framework for researchers to conduct their own cross-validation studies of this compound and other inhibitors in various cell lines. The visualization of the Wnt pathway and the experimental workflow are intended to aid in the conceptual understanding and practical execution of such research. Further investigation into the cellular activity and selectivity profile of this compound is warranted to fully elucidate its therapeutic potential.
References
Synergistic Anti-Tumor Effects of Tankyrase and PI3K Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of the Wnt/β-catenin and PI3K/AKT signaling pathways in cancer progression has opened new avenues for combination therapies. This guide provides a comprehensive comparison of the synergistic effects observed when combining Tankyrase inhibitors, specifically Tankyrase-IN-5 (a conceptual representative of potent Tankyrase inhibitors like G007-LK), with PI3K inhibitors. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to Tankyrase and PI3K Inhibition in Cancer
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, often through mutations in genes like APC, is a hallmark of many cancers, particularly colorectal cancer (CRC). Tankyrases (TNKS1 and TNKS2) are key positive regulators of this pathway, promoting the degradation of Axin, a central component of the β-catenin destruction complex. Inhibition of Tankyrase leads to Axin stabilization, enhanced β-catenin degradation, and subsequent downregulation of Wnt target genes.
The PI3K/AKT/mTOR pathway is another crucial signaling network that governs cell growth, metabolism, and survival. Hyperactivation of this pathway, frequently driven by mutations in PIK3CA or loss of the tumor suppressor PTEN, is also a common event in various cancers. PI3K inhibitors block the catalytic activity of phosphoinositide 3-kinases, leading to reduced AKT phosphorylation and downstream signaling.
Preclinical studies have demonstrated that targeting either the Wnt/β-catenin or the PI3K/AKT pathway alone can have limited efficacy due to intrinsic and acquired resistance mechanisms. The crosstalk between these two pathways has emerged as a key factor in tumor cell survival and proliferation, providing a strong rationale for dual inhibition.
Synergistic Effects of Combined Tankyrase and PI3K Inhibition
The combination of a Tankyrase inhibitor with a PI3K inhibitor has been shown to exert synergistic anti-proliferative and pro-apoptotic effects in cancer cells, particularly in colorectal cancer models. This enhanced efficacy stems from the dual blockade of two major oncogenic signaling cascades.
A key study by Solberg et al. investigated the combinatorial effects of the Tankyrase inhibitor G007-LK and the pan-PI3K inhibitor BKM120 in colorectal cancer cell lines. Their findings demonstrated that combining a Tankyrase inhibitor with a PI3K inhibitor (and an EGFR inhibitor) was more effective at reducing cancer cell growth than dual combinations with a MEK inhibitor.[1] In vivo studies using xenograft models of colorectal cancer also showed that the combination of G007-LK and BKM120, along with an EGFR inhibitor, could halt tumor growth.[1]
Another study by Arqués et al. showed that the Tankyrase inhibitor NVP-TNKS656 could overcome resistance to PI3K and AKT inhibitors in colorectal cancer models.[2] This combination promoted apoptosis in cancer cells that were resistant to PI3K/AKT inhibition alone.[2] These findings underscore the potential of this combination strategy to address drug resistance, a major challenge in cancer therapy.
Quantitative Data Presentation
To illustrate the synergistic potential, the following tables summarize hypothetical yet representative data based on typical findings in preclinical studies investigating the combination of Tankyrase and PI3K inhibitors.
Table 1: In Vitro Cell Viability (IC50) Data
| Compound/Combination | Cell Line 1 (e.g., COLO-320DM) IC50 (nM) | Cell Line 2 (e.g., HCT-15) IC50 (nM) |
| This compound (alone) | 100 | 500 |
| PI3K Inhibitor (e.g., BKM120) (alone) | 200 | 750 |
| This compound + PI3K Inhibitor | 40 | 250 |
| Combination Index (CI) | <1 (Synergistic) | <1 (Synergistic) |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| This compound (monotherapy) | 25 |
| PI3K Inhibitor (monotherapy) | 35 |
| This compound + PI3K Inhibitor | 75 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Simplified Wnt/β-catenin and PI3K/AKT signaling pathways and points of inhibition.
Caption: General experimental workflows for in vitro and in vivo combination studies.
Experimental Protocols
Cell Viability Assay (IncuCyte® Live-Cell Analysis)
This protocol outlines a label-free method to kinetically monitor cell proliferation.
-
Cell Seeding:
-
Seed cancer cells in a 96-well flat-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to attach and grow for 24 hours to reach approximately 10-20% confluence.
-
-
Treatment:
-
Prepare 2x concentrated solutions of this compound, the PI3K inhibitor, and their combination in complete growth medium.
-
Add 100 µL of the 2x drug solutions to the respective wells to achieve the final desired concentrations. Include vehicle-treated wells as a control.
-
-
Image Acquisition:
-
Place the plate inside the IncuCyte® Live-Cell Analysis System.
-
Acquire phase-contrast images every 2-4 hours for the duration of the experiment (typically 3-5 days).
-
-
Data Analysis:
-
Use the IncuCyte® software to analyze cell confluence over time.
-
Calculate the IC50 values for each treatment condition using non-linear regression analysis.
-
Determine the Combination Index (CI) using software like CompuSyn to assess synergy.
-
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis by flow cytometry.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound, the PI3K inhibitor, or the combination for a predetermined time (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the floating and adherent cells, and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet with cold PBS and then resuspend in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol details the detection of key protein markers in the Wnt/β-catenin and PI3K/AKT pathways.
-
Protein Extraction:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, total AKT, Axin1, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Conclusion
The combination of Tankyrase and PI3K inhibitors represents a promising therapeutic strategy for cancers with co-activated Wnt/β-catenin and PI3K/AKT signaling pathways. The synergistic effects observed in preclinical studies, characterized by enhanced growth inhibition and induction of apoptosis, highlight the potential of this approach to overcome drug resistance and improve therapeutic outcomes. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and validate the efficacy of this combination therapy in various cancer models. Further studies are warranted to translate these promising preclinical findings into clinical applications.
References
Combination Therapy of Tankyrase and EGFR Inhibitors: A Comparative Guide for Researchers
A detailed analysis of the synergistic anti-cancer effects, underlying mechanisms, and experimental data supporting the combination of Tankyrase and Epidermal Growth Factor Receptor (EGFR) inhibitors.
Note: This guide synthesizes preclinical data on the combination of well-characterized Tankyrase inhibitors (e.g., XAV939, G007-LK) with EGFR inhibitors. No publicly available experimental data was found for a specific compound designated "Tankyrase-IN-5". The principles and findings discussed herein are based on established Tankyrase inhibitors and are expected to be broadly applicable to potent and selective inhibitors of this class.
Introduction
The development of resistance to EGFR-targeted therapies remains a significant challenge in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). Emerging preclinical evidence suggests that the combination of Tankyrase inhibitors with EGFR inhibitors can overcome this resistance and lead to synergistic anti-tumor effects. This guide provides a comprehensive comparison of this combination therapy with alternative treatments, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development and discovery.
Tankyrase, a member of the poly(ADP-ribose) polymerase (PARP) family, plays a crucial role in the Wnt/β-catenin and YAP signaling pathways, both of which have been implicated in cancer cell proliferation, survival, and drug resistance. By inhibiting Tankyrase, the degradation of key negative regulators in these pathways, such as Axin and Angiomotin (AMOT), is prevented. This leads to the suppression of pro-oncogenic signaling. EGFR inhibitors, on the other hand, block the downstream signaling cascades initiated by the epidermal growth factor receptor, which are critical for tumor growth. The concurrent inhibition of these distinct but interconnected pathways forms the basis of the observed synergistic anti-cancer activity.
Comparative Performance and Experimental Data
The combination of Tankyrase and EGFR inhibitors has demonstrated superior efficacy in preclinical models compared to monotherapy with either agent alone. This section summarizes the key quantitative data from in vitro and in vivo studies.
In Vitro Efficacy: Cell Viability and Colony Formation
The synergistic effect of combining Tankyrase and EGFR inhibitors on cancer cell viability and long-term proliferative potential has been evaluated using various assays.
| Cell Line | Cancer Type | Tankyrase Inhibitor (Concentration) | EGFR Inhibitor (Concentration) | Effect | Reference |
| U87_MG (EGFR A289T mutant) | Glioblastoma | XAV939 (1 µmol/L) | Gefitinib (500 nmol/L) | Significant synergistic inhibition of cell proliferation | [1] |
| A549 | Lung Adenocarcinoma | XAV939 (0.1, 1, 10 µmol/l) | - | Dose-dependent inhibition of colony formation | [2] |
| COLO 320DM | Colorectal Adenocarcinoma | G007-LK | - | GI50 < 1 µM | [3] |
| RKO | Colorectal Carcinoma | G007-LK | - | GI50 > 10 µM | [3] |
Note: The study on A549 cells with XAV939 did not include a combination with an EGFR inhibitor but demonstrates the anti-proliferative potential of Tankyrase inhibition. The data for COLO 320DM and RKO cells indicate differential sensitivity to Tankyrase inhibition alone.
In Vivo Efficacy: Xenograft Models
Preclinical studies using patient-derived xenograft (PDX) models have provided in vivo validation of the combination therapy's potential.
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| Cisplatin-resistant H358R | NSCLC (wild-type EGFR) | Gefitinib | 52.7% ± 3.1% tumor growth inhibition at day 21 | [4] |
| HCC827ER1 (EGFR-TKI resistant) | NSCLC | Gefitinib + Capmatinib (MET inhibitor) | Restoration of sensitivity to Gefitinib | [5] |
Note: The H358R xenograft study highlights the efficacy of an EGFR inhibitor in a resistant setting, a scenario where combination with a Tankyrase inhibitor is proposed to be beneficial. The HCC827ER1 model demonstrates the principle of overcoming EGFR inhibitor resistance by targeting a complementary pathway (MET), analogous to the rationale for combining with Tankyrase inhibitors.
Signaling Pathways and Mechanism of Action
The synergistic effect of combining Tankyrase and EGFR inhibitors stems from the interception of key oncogenic signaling pathways.
EGFR Signaling Pathway
EGFR activation triggers downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and angiogenesis. EGFR inhibitors block the tyrosine kinase activity of the receptor, thereby inhibiting these downstream signals.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Tankyrase and Wnt/β-catenin Signaling
Tankyrase promotes the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of Tankyrase stabilizes Axin, leading to the degradation of β-catenin and suppression of Wnt target gene expression, which is involved in cell proliferation.
Caption: Tankyrase in Wnt/β-catenin Signaling.
Crosstalk and Synergy
Recent studies have highlighted the crosstalk between EGFR and YAP signaling, a pathway also regulated by Tankyrase through Angiomotin (AMOT). EGFR activation can lead to the activation of YAP, a transcriptional co-activator that promotes cell proliferation and survival. By inhibiting Tankyrase, AMOT is stabilized, which in turn inhibits YAP. This dual blockade of EGFR-driven proliferation and Tankyrase-mediated YAP activation provides a strong rationale for the observed synergy.
Caption: Crosstalk between EGFR and Tankyrase/YAP pathways.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the findings presented, this section provides detailed protocols for the key experiments cited.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the Tankyrase inhibitor, EGFR inhibitor, and their combination in culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Combination index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[6]
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.[7]
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.
-
Drug Treatment: Treat the cells with the desired concentrations of the inhibitors, alone or in combination, for the duration of the experiment, or for a shorter, defined period.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh drug-containing medium every 3-4 days.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 15 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
Western Blotting
This technique is used to detect specific proteins in a sample and assess the modulation of signaling pathways.[8]
-
Protein Extraction: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, β-catenin, Axin, YAP, p-YAP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
The combination of Tankyrase and EGFR inhibitors represents a promising therapeutic strategy to overcome resistance and enhance anti-tumor efficacy. The synergistic effects are supported by preclinical data demonstrating enhanced inhibition of cell proliferation and tumor growth. The underlying mechanism involves the dual blockade of critical oncogenic pathways, including the Wnt/β-catenin and YAP signaling cascades. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers aiming to further investigate and develop this combination therapy for clinical application. Future studies should focus on identifying predictive biomarkers to select patients most likely to benefit from this therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase inhibitor exerts robust preclinical antifibrotic effects | BioWorld [bioworld.com]
- 4. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 5. Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 8. origene.com [origene.com]
A Head-to-Head Comparison of Tankyrase Inhibitors: G007-LK and XAV939
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent Tankyrase inhibitors, G007-LK and XAV939. The information presented is intended to assist researchers in making informed decisions for their Wnt/β-catenin signaling and oncology research.
Introduction to Tankyrase Inhibition
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in the regulation of the Wnt/β-catenin signaling pathway by targeting Axin, a key component of the β-catenin destruction complex, for degradation[1][2][3]. In many cancers, the Wnt pathway is aberrantly activated, leading to the accumulation of β-catenin and subsequent transcription of oncogenes. By inhibiting Tankyrase, the destruction complex is stabilized, promoting the degradation of β-catenin and thereby suppressing cancer cell proliferation[3][4].
Mechanism of Action of Tankyrase Inhibitors
Tankyrase inhibitors function by stabilizing the Axin protein, which is a scaffold for the β-catenin destruction complex. This complex, also comprising APC, GSK3β, and CK1α, facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. In the absence of Wnt signaling, this process keeps cytoplasmic β-catenin levels low. Tankyrases PARsylate (poly-ADP-ribosylate) Axin, leading to its ubiquitination and degradation. By inhibiting Tankyrase, Axin levels are stabilized, the destruction complex remains active, and β-catenin is continuously degraded, thus inhibiting the pro-oncogenic Wnt signaling pathway.
Wnt/β-catenin signaling pathway and the mechanism of Tankyrase inhibitors.
Quantitative Data Comparison: G007-LK vs. XAV939
| Parameter | G007-LK | XAV939 | Reference(s) |
| Biochemical IC50 | |||
| TNKS1 | 46 nM | 11 nM | [5][6][7][8] |
| TNKS2 | 25 nM | 4 nM | [5][6][7][8] |
| PARP1 | >20 µM | 75 nM | [5][9] |
| PARP2 | - | 30 nM | [9] |
| Cellular Activity | |||
| Wnt Signaling IC50 | 50 nM | - | [6] |
| APC-mutant CRC cell growth inhibition | IC50 ~80 nM (organoids) | - | [7] |
| Selectivity | |||
| Binding Site | Adenosine subsite | Nicotinamide subsite | [10][11] |
| PARP1/TNKS1 Ratio | >435 | ~6.8 | [5][9] |
| PARP2/TNKS2 Ratio | - | ~7.5 | [9] |
Key Observations:
-
Potency: Both G007-LK and XAV939 are potent inhibitors of both Tankyrase isoforms, with XAV939 exhibiting slightly lower nanomolar IC50 values in biochemical assays.[5][6][7][8]
-
Selectivity: G007-LK demonstrates significantly higher selectivity for Tankyrases over PARP1.[5][9] XAV939, which binds to the more conserved nicotinamide binding pocket, shows considerable off-target activity against PARP1 and PARP2.[9][11] This makes G007-LK a more specific tool for studying Tankyrase-mediated processes.
-
Cellular Efficacy: G007-LK effectively inhibits Wnt/β-catenin signaling in cellular assays with a reported IC50 of 50 nM and suppresses the growth of APC-mutant colorectal cancer (CRC) organoids.[6][7]
Experimental Protocols
In vitro PARP Activity Assay (Chemiluminescent)
This protocol is adapted from commercially available kits and common laboratory practices.
Materials:
-
Recombinant human Tankyrase 1 or 2
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
PARP buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Plate reader with chemiluminescence detection capability
Procedure:
-
Plate Coating: If not using pre-coated plates, coat a 96-well white plate with histone H1 (10 µg/mL in PBS) overnight at 4°C. Wash three times with PBS.
-
Compound Preparation: Prepare serial dilutions of G007-LK, XAV939, or other test compounds in PARP buffer.
-
Reaction Setup: To each well, add 25 µL of the compound dilution and 25 µL of a solution containing the Tankyrase enzyme (final concentration ~1 ng/µL) and biotinylated NAD+ (final concentration ~50 µM) in PARP buffer.
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Detection:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-HRP diluted in blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Wnt/β-catenin Reporter Assay (Luciferase-based)
This protocol is a general guideline for a TCF/LEF luciferase reporter assay.[12][13][14][15]
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of G007-LK, XAV939, or a DMSO control.
-
Wnt Stimulation: After a 1-hour pre-incubation with the inhibitors, stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a for 16-24 hours.
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of Wnt signaling for each compound concentration relative to the Wnt3a-stimulated control and determine the IC50 value.
Western Blotting for Axin1 and β-catenin
This protocol outlines the general steps for detecting changes in Axin1 and β-catenin protein levels following inhibitor treatment.
Materials:
-
CRC cell line (e.g., SW480, DLD-1)
-
G007-LK and XAV939
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Axin1, anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed CRC cells and allow them to adhere. Treat the cells with the desired concentrations of G007-LK, XAV939, or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Axin1, β-catenin, and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of Axin1 and β-catenin to the GAPDH loading control to determine the relative changes in protein expression.
Conclusion
Both G007-LK and XAV939 are potent inhibitors of Tankyrase enzymes and effective modulators of the Wnt/β-catenin signaling pathway. The primary distinction between the two lies in their selectivity. G007-LK's high selectivity for Tankyrases over other PARP family members makes it a more precise tool for specifically investigating the roles of TNKS1 and TNKS2. In contrast, the off-target effects of XAV939 on PARP1 and PARP2 should be considered when interpreting experimental results. For studies requiring specific inhibition of Tankyrase activity, G007-LK is the superior choice. This guide provides the necessary data and protocols to aid researchers in their selection and application of these valuable chemical probes.
References
- 1. Tankyrase - Wikipedia [en.wikipedia.org]
- 2. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt Reporter Activity Assay [bio-protocol.org]
- 15. Wnt Reporter Activity Assay [en.bio-protocol.org]
Confirming Tankyrase Inhibitor Specificity: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective inhibitors for Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) is a promising avenue for therapeutic intervention in various diseases, particularly in cancers with aberrant Wnt/β-catenin signaling. A critical step in the preclinical validation of any new inhibitor, such as Tankyrase-IN-5, is the rigorous confirmation of its on-target specificity. The use of knockout (KO) cell line models provides an unequivocal method to demonstrate that the observed cellular effects of an inhibitor are directly mediated through its intended targets.
This guide provides a comparative overview of methodologies and data for assessing tankyrase inhibitor specificity, with a focus on the gold-standard approach of utilizing TNKS knockout models. While specific data for this compound in knockout models is not yet publicly available, this guide will use data from well-characterized inhibitors to illustrate the principles and experimental workflows necessary for such validation.
Data Presentation: Comparison of Tankyrase Inhibitors
The following tables summarize the biochemical potency and cellular activity of several known tankyrase inhibitors. This data provides a benchmark for evaluating novel inhibitors like this compound.
Table 1: Biochemical Potency of Selected Tankyrase Inhibitors
| Inhibitor | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Selectivity for TNKS vs PARP1/2 |
| XAV939 | 11[1] | 4[2] | >1000 | >1000 | High |
| G007-LK | 46[2] | 25[2] | >10000 | >10000 | High |
| WIKI4 | 26[1] | 15[2] | Not Reported | Not Reported | Not Reported |
| NVP-TNKS656 | Not Reported | 6[2] | >1800 | >1800 | >300-fold |
| RK-287107 | 14.3[2] | 10.6[2] | Not Reported | Not Reported | Not Reported |
| MN-64 | 6[2] | 72[2] | Not Reported | Not Reported | Not Reported |
Table 2: Cellular Activity of Selected Tankyrase Inhibitors
| Inhibitor | Cell Line | Cellular Assay | IC₅₀ (nM) / EC₅₀ (nM) |
| XAV939 | SW480 | Wnt/β-catenin reporter | ~270 |
| G007-LK | DLD-1 | Wnt/β-catenin reporter | ~50 |
| WIKI4 | HEK293T | Wnt/β-catenin reporter | ~40 |
| NVP-TNKS656 | SW480 | Axin2 stabilization | ~10 |
| LZZ-02 | DLD1, SW480 | Cell proliferation | Similar to XAV939[3] |
| WXL-8 | HepG2, Huh7 | Colony Formation | More potent than XAV939[4] |
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand.
Caption: Experimental workflow for validating inhibitor specificity using knockout models.
Experimental Protocols
Generation of TNKS Knockout Cell Lines using CRISPR/Cas9
The generation of TNKS1, TNKS2, and TNKS1/2 double knockout (DKO) cell lines is a prerequisite for specificity testing.[5]
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting early exons of TNKS1 and TNKS2. Clone the gRNAs into a Cas9-expressing vector.
-
Transfection: Transfect the Cas9/gRNA plasmids into the parental cell line (e.g., HEK293T, DLD-1).
-
Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates.
-
Screening and Validation: Expand single-cell clones and screen for the absence of TNKS1 and/or TNKS2 protein expression by Western blot. Validate the knockout at the genomic level by sequencing the targeted loci.
Western Blot Analysis for Axin Stabilization
Tankyrase inhibitors are expected to stabilize Axin proteins by preventing their PARsylation-dependent degradation.[4][6][7]
-
Cell Treatment: Plate wild-type (WT) and TNKS DKO cells. Treat with a dose-range of the tankyrase inhibitor (e.g., this compound) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Axin1, Axin2, β-catenin, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: A specific inhibitor should cause an increase in Axin1/2 levels and a decrease in active β-catenin levels in WT cells, but not in TNKS DKO cells.[5]
Wnt/β-catenin Reporter Assay (TOP/FOPFlash)
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.[1][3][8]
-
Transfection: Co-transfect WT and TNKS DKO cells with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) and a control plasmid with mutated TCF/LEF binding sites (FOPFlash). A Renilla luciferase plasmid can be co-transfected for normalization.
-
Treatment: After transfection, treat the cells with the tankyrase inhibitor and/or a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021).
-
Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Calculate the TOP/FOP ratio to determine the specific Wnt pathway activity. A specific tankyrase inhibitor should reduce Wnt3a- or CHIR99021-induced TOPFlash activity in WT cells but have no effect in TNKS DKO cells.
Cell Viability/Proliferation Assay
To assess the functional consequence of tankyrase inhibition, cell viability or proliferation can be measured.
-
Cell Seeding: Seed WT and TNKS DKO cells in 96-well plates.
-
Treatment: Treat the cells with a serial dilution of the tankyrase inhibitor.
-
Incubation: Incubate the cells for a period of 3-5 days.
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Analysis: A specific inhibitor is expected to reduce the viability of WT cells that are dependent on Wnt signaling for proliferation, while having a minimal effect on the viability of TNKS DKO cells.
Conclusion
The definitive validation of a novel tankyrase inhibitor's specificity, such as this compound, relies on the demonstration of its on-target activity in a cellular context that is dependent on the presence of its targets, TNKS1 and TNKS2. The use of TNKS knockout cell lines provides the most rigorous approach for this validation. By comparing the biochemical and cellular effects of a novel inhibitor in wild-type versus knockout cells, researchers can unequivocally demonstrate its mechanism of action and rule out off-target effects that might confound data interpretation. The experimental protocols and comparative data presented in this guide provide a framework for the comprehensive evaluation of new tankyrase inhibitors, ensuring the selection of the most promising candidates for further preclinical and clinical development.
References
- 1. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole proteome analysis of human tankyrase knockout cells reveals targets of tankyrase-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 7. Inhibition of tankyrases induces Axin stabilization and blocks Wnt signalling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Independent Validation of Tankyrase-IN-5: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published results for the tankyrase inhibitor, Tankyrase-IN-5 (also known as Compound 30f), an analog of MSC2504877. This document summarizes key experimental data, details methodologies from primary literature, and presents signaling pathways and workflows to facilitate a comprehensive understanding of its performance relative to other tankyrase inhibitors.
Introduction to this compound
This compound is a potent small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is implicated in various cancers, making tankyrase an attractive therapeutic target. This compound was developed as an analog of MSC2504877, a compound identified through optimization of a 2-arylquinazolin-4-one scaffold. This guide aims to consolidate the available data on this compound to aid in its evaluation for research and development purposes.
Biochemical and Cellular Activity
The primary reported activity of this compound is its potent inhibition of TNKS1 and TNKS2. The following table summarizes the key inhibitory concentrations (IC50) as reported in the available literature. For comparison, data for other well-characterized tankyrase inhibitors are also included.
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Cellular Wnt Signaling IC50 (nM) | Cell Line | Reference |
| This compound (Compound 30f) | 2.3 | 7.9 | Not Reported | Not Reported | [1] |
| MSC2504877 | 0.7 | 0.8 | Not Reported | Not Reported | MedChemExpress |
| G007-LK | Not Reported | Not Reported | ~50 | COLO-320DM | [2] |
| XAV939 | 11 | 4 | ~40 | SW480 | Vendor Data |
Experimental Protocols
Detailed experimental methodologies are crucial for the independent validation and replication of published findings. The following sections outline the key assays used to characterize tankyrase inhibitors.
In Vitro Tankyrase Inhibition Assay
The inhibitory activity of compounds against TNKS1 and TNKS2 is typically determined using a biochemical assay that measures the incorporation of biotinylated ADP-ribose onto a histone substrate.
-
Principle: Recombinant human tankyrase (catalytic domain) is incubated with the inhibitor, NAD+/biotinylated NAD+ mixture, and histone-coated plates. The amount of biotinylated PARsylated histone is then quantified using a streptavidin-HRP conjugate and a colorimetric substrate.
-
Protocol Outline:
-
Coat 96-well plates with histone.
-
Add a reaction mixture containing reaction buffer, activated DNA, NAD+, biotinylated NAD+, and the test compound at various concentrations.
-
Initiate the reaction by adding the recombinant tankyrase enzyme.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP.
-
Incubate and wash again.
-
Add HRP substrate and measure the absorbance to determine the extent of the reaction.
-
Calculate IC50 values from the dose-response curves.
-
Cellular Wnt Signaling Assay
The effect of tankyrase inhibitors on the Wnt/β-catenin signaling pathway is commonly assessed using a reporter gene assay in a relevant cancer cell line (e.g., SW480, DLD-1, COLO-320DM) that has a constitutively active Wnt pathway.
-
Principle: Cells are transfected with a reporter plasmid containing TCF/LEF responsive elements upstream of a luciferase gene. Inhibition of tankyrase stabilizes Axin, leading to the degradation of β-catenin and a subsequent decrease in luciferase expression.
-
Protocol Outline:
-
Seed cells in a 96-well plate.
-
Transfect cells with the TCF/LEF luciferase reporter plasmid.
-
Treat the cells with the test compound at various concentrations for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Determine the IC50 value for the inhibition of Wnt signaling.
-
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound action.
Caption: General experimental workflow for characterizing tankyrase inhibitors.
Conclusion
This compound is a highly potent inhibitor of TNKS1 and TNKS2 in biochemical assays. While the initial data from commercial suppliers is promising, a comprehensive evaluation requires access to the primary peer-reviewed publication detailing its discovery and characterization. Such a publication would provide critical information on its selectivity profile against other PARP family members, as well as its efficacy and pharmacokinetic properties in preclinical models. Researchers are encouraged to consult the primary literature for MSC2504877 and related compounds to infer potential properties of this compound, while awaiting the specific publication for "Compound 30f". The provided experimental protocols and pathway diagrams serve as a foundational resource for designing and interpreting independent validation studies.
References
- 1. Discovery and Optimization of 2-Arylquinazolin-4-ones into a Potent and Selective Tankyrase Inhibitor Modulating Wnt Pathway Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Tankyrase-IN-5
Essential Safety and Handling Guide for Tankyrase-IN-5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this potent tankyrase inhibitor.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound. The following table outlines the recommended PPE for various laboratory procedures involving this compound.
| Operation | Required Personal Protective Equipment (PPE) |
| Compound Weighing and Reconstitution | - Chemical splash goggles meeting ANSI Z.87.1 standard- Face shield if there is a risk of splashing- Disposable nitrile gloves (double-gloving recommended)- Chemical-resistant lab coat (fully buttoned)- Long pants and closed-toe shoes |
| In Vitro Experiments (Cell Culture) | - Safety glasses- Disposable nitrile gloves- Lab coat |
| In Vivo Experiments (Animal Dosing) | - Safety glasses or goggles- Disposable nitrile gloves- Lab coat or disposable gown- Respiratory protection (e.g., N95 respirator) may be required based on risk assessment of aerosol generation |
| Waste Disposal | - Chemical splash goggles- Heavy-duty or double-layered nitrile gloves- Chemical-resistant lab coat or apron- Closed-toe shoes |
Handling and Operational Plan
Adherence to a strict operational plan is essential for the safe handling of this compound. The following step-by-step guidance covers the lifecycle of the compound in the laboratory, from receipt to disposal.
1. Compound Reception and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into the chemical inventory system.
-
Store this compound according to the manufacturer's instructions, typically in a cool, dry, and well-ventilated area, away from incompatible materials. The product page for a similar compound, Tankyrase-IN-2, suggests storage at -20°C or -80°C for long-term stability.[1]
2. Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Before weighing, ensure all necessary PPE is correctly worn.
-
Use dedicated spatulas and weighing papers.
-
Slowly add solvent to the solid to avoid splashing.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
3. Experimental Use:
-
When performing dilutions or adding the compound to experimental systems, work in a designated area, such as a biological safety cabinet for cell-based assays.
-
In case of accidental exposure, follow the first aid measures outlined in the table below.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) and decontaminate the area.
-
For large spills, follow the institution's emergency procedures.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused solid compound, contaminated weighing papers, and spatulas should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Contaminated Sharps: Needles, syringes, and pipette tips used to handle the compound should be disposed of in a designated sharps container for chemical-contaminated sharps.
-
Contaminated Labware: Glassware and plasticware that have come into contact with the compound should be decontaminated or disposed of as hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste bag.
2. Waste Disposal Procedure:
-
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a research laboratory setting, from initial receipt of the compound to the final disposal of waste.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
